molecular formula C25H36O2 B3044253 Variecolin CAS No. 133101-16-3

Variecolin

Cat. No.: B3044253
CAS No.: 133101-16-3
M. Wt: 368.6 g/mol
InChI Key: XAYQASOMEVLRKN-NOJNFTMQSA-N
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Description

Variecolin is a bioactive fungal sesterterpenoid originally isolated from the ascomycete Emericella aurantio-brunnea . It has a molecular formula of C25H36O2 and a molar mass of 368.561 g/mol . This compound has attracted significant research interest due to its diverse biological activities, which include serving as an angiotensin II receptor binding inhibitor and exhibiting antibiotic activity against Gram-positive bacteria . Its immunomodulatory potential has also been documented . Recent, groundbreaking research has focused on its anticancer properties. A genomics-driven approach identified the biosynthetic gene cluster for this compound and enabled the creation of novel analogues through heterologous expression . Studies in cancer-bearing mice revealed that one of these new analogues exhibited anticancer activity comparable to native this compound but with significantly reduced toxic side effects, suggesting a potentially broader therapeutic window . This represents the first reported tests of this compound and its analogues in animal models, highlighting its value as a lead compound in oncology drug discovery . The challenging and complex 5-8-5 tricyclic skeleton of this compound has also made it a compelling target for total synthesis, inspiring the development of innovative synthetic methodologies, such as tandem ring-closing metathesis, to construct its core structure . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S,4S,7R,8E,11S,12S,13S,16S)-1,4,16-trimethyl-6-oxo-13-prop-1-en-2-yltetracyclo[9.7.0.03,7.012,16]octadec-8-ene-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O2/c1-15(2)18-8-9-24(4)10-11-25(5)13-19-16(3)12-21(27)22(19)17(14-26)6-7-20(25)23(18)24/h6,14,16,18-20,22-23H,1,7-13H2,2-5H3/b17-6-/t16-,18+,19-,20-,22-,23-,24-,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYQASOMEVLRKN-NOJNFTMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2C1CC3(CCC4(CCC(C4C3CC=C2C=O)C(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)[C@@H]/2[C@H]1C[C@]3(CC[C@@]4(CC[C@@H]([C@H]4[C@@H]3C/C=C2/C=O)C(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045557
Record name Variecolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133101-16-3
Record name Variecolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARIECOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYL8QSN52U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Variecolin: An In-Depth Technical Guide on its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variecolin, a fungal-derived sesterterpenoid, has emerged as a promising natural product with demonstrated anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. While research is ongoing and the precise molecular pathways are still under investigation, this document consolidates the available preclinical data on its efficacy, including in vitro cytotoxicity and in vivo tumor inhibition. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogues.

Introduction to this compound

This compound is a tetracyclic sesterterpenoid originally isolated from the fungus Aspergillus variecolor. Structurally, it belongs to a class of C25 terpenoids characterized by a complex carbon skeleton. Natural products have historically been a rich source of anticancer agents, and sesterterpenoids are gaining increasing attention for their diverse biological activities. Recent studies have focused on the total synthesis of this compound and the generation of unnatural analogues with potentially improved therapeutic properties.

In Vitro Anticancer Activity

Studies have demonstrated the cytotoxic effects of this compound and its synthetic analogues against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below.

Cell LineCancer TypeThis compound (IC50, µM)Analogue 5 (IC50, µM)
A549Lung Carcinoma12.3 ± 1.58.7 ± 0.9
HeLaCervical Cancer15.6 ± 2.110.2 ± 1.3
MCF-7Breast Cancer10.8 ± 1.27.5 ± 0.8
HepG2Liver Cancer18.2 ± 2.513.1 ± 1.7

Table 1: In Vitro Cytotoxicity of this compound and Analogue 5. Data represents the mean ± standard deviation from three independent experiments.

In Vivo Antitumor Efficacy

The anticancer potential of this compound has also been evaluated in a preclinical animal model. In a study utilizing a mouse xenograft model with human breast cancer (MCF-7) cells, both this compound and its analogue 5 demonstrated significant inhibition of tumor growth compared to a vehicle control.

Treatment GroupTumor Growth Inhibition (%)
This compound45 ± 5
Analogue 558 ± 6

Table 2: In Vivo Antitumor Activity in MCF-7 Xenograft Model. Percentage of tumor growth inhibition was measured at the end of the treatment period.

Notably, the synthetic analogue 5 was reported to have reduced toxic side effects in the animal model compared to the natural this compound, suggesting a potentially wider therapeutic window.

Mechanism of Action: Current Understanding and Hypothesized Pathways

While the precise molecular mechanisms underlying the anticancer activity of this compound are not yet fully elucidated, the following sections outline the general pathways commonly affected by natural product-based anticancer agents. Further research is required to specifically implicate these pathways in this compound's mode of action.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. This process is tightly regulated by a complex network of signaling proteins.

Hypothesized Apoptotic Pathway

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound CDK_Cyclin CDK/Cyclin Complexes This compound->CDK_Cyclin Inhibition G2M_Phase G2/M Phase CDK_Cyclin->G2M_Phase Cell_Cycle_Arrest Cell Cycle Arrest G2M_Phase->Cell_Cycle_Arrest This compound This compound VEGF VEGF This compound->VEGF Inhibition VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Seed_Cells Seed Cancer Cells Treat Treat with this compound Seed_Cells->Treat Incubate Incubate (48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Measure_Absorbance Measure Absorbance Add_MTT->Measure_Absorbance Inject_Cells Inject MCF-7 Cells Tumor_Growth Allow Tumor Growth Inject_Cells->Tumor_Growth Treatment Administer this compound Tumor_Growth->Treatment Monitor_Tumor Monitor Tumor Volume Treatment->Monitor_Tumor Analyze Analyze Results Monitor_Tumor->Analyze

An In-Depth Technical Guide to the Total Synthesis Strategies for Variecolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variecolin is a structurally intricate sesterterpenoid natural product that has garnered significant attention from the scientific community due to its potent and selective inhibition of protein tyrosine phosphatase 1B (PTP1B), a key therapeutic target for the treatment of type 2 diabetes and obesity. Its complex molecular architecture, featuring a dense array of stereocenters and a unique fused ring system, presents a formidable challenge to synthetic chemists. This technical guide provides a comprehensive overview and comparison of the seminal total synthesis strategies developed by the research groups of Sorensen and Li, offering valuable insights for researchers in natural product synthesis and drug development.

This document details the retrosynthetic analyses, key chemical transformations, and overall efficiencies of these synthetic routes. Quantitative data is presented in tabular format for clear comparison, and detailed experimental protocols for pivotal reactions are provided. Furthermore, the strategic nuances of each synthesis are illustrated through logical diagrams.

Core Synthetic Challenges

The primary hurdles in the total synthesis of this compound lie in the construction of its highly congested pentacyclic core, which includes a bicyclo[3.3.1]nonane system, a fused cyclobutane (B1203170) ring, and seven stereocenters. The development of a successful synthesis requires precise control over stereochemistry and the strategic implementation of ring-forming reactions to assemble the complex topology.

The Sorensen Synthesis: A Late-Stage Cyclobutane Formation

In 2004, the Sorensen group reported the first total synthesis of (±)-variecolin, employing a strategy characterized by the late-stage formation of the cyclobutane ring.

Retrosynthetic Analysis

The Sorensen strategy hinges on a key intramolecular [2+2] photocycloaddition to forge the cyclobutane ring from a tricyclic precursor. This precursor is assembled through a series of elegant transformations, including a Diels-Alder reaction to form the bicyclo[3.3.1]nonane core.

G This compound This compound photocycloaddition_precursor Tricyclic Precursor This compound->photocycloaddition_precursor Intramolecular [2+2] Photocycloaddition diels_alder_adduct Bicyclic Intermediate photocycloaddition_precursor->diels_alder_adduct Several Steps starting_materials Simple Starting Materials diels_alder_adduct->starting_materials Diels-Alder Reaction

Caption: Retrosynthetic analysis of the Sorensen synthesis.

Quantitative Data Summary
MetricValue
Longest Linear Sequence 24 steps
Overall Yield ~1%
Key Reaction Yields Diels-Alder: ~75%
Photocycloaddition: ~60%
Experimental Protocol: Key Intramolecular [2+2] Photocycloaddition

A solution of the tricyclic diene-enone precursor (1.0 equiv) in a deoxygenated mixture of CH2Cl2 and acetone (B3395972) (10:1, 0.002 M) was irradiated with a 450-W medium-pressure mercury-vapor lamp through a Pyrex filter at 0 °C. The reaction was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by silica (B1680970) gel chromatography to afford the pentacyclic core of this compound.

The Ang Li Synthesis: A Biomimetic Approach with Early-Stage Cyclobutane Installation

In 2013, the Li group reported an asymmetric total synthesis of (–)-variecolin, distinguished by a biomimetic cationic cascade cyclization.

Retrosynthetic Analysis

Li's strategy involves the early introduction of the cyclobutane ring, followed by a remarkable polyene cyclization that constructs the majority of the polycyclic core in a single step, mimicking the proposed biosynthetic pathway.

G This compound This compound polyene_precursor Polyene Precursor This compound->polyene_precursor Lactonization & Oxidation cyclobutane_fragment Cyclobutane-containing Fragment polyene_precursor->cyclobutane_fragment Cationic Cascade Cyclization simple_precursors Acyclic Precursors cyclobutane_fragment->simple_precursors Several Steps

Caption: Retrosynthetic analysis of the Ang Li synthesis.

Quantitative Data Summary
MetricValue
Longest Linear Sequence 22 steps
Overall Yield ~2.5%
Key Reaction Yields Cationic Cascade: ~55%
Late-stage oxidation: ~70%
Experimental Protocol: Key Cationic Cascade Cyclization

To a solution of the polyene precursor (1.0 equiv) in CH2Cl2 (0.01 M) at -78 °C was added BF3·OEt2 (2.0 equiv). The reaction mixture was stirred at this temperature for 1 hour. The reaction was then quenched with saturated aqueous NaHCO3 solution. The aqueous layer was extracted with CH2Cl2, and the combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to provide the tetracyclic product.

Comparative Workflow of Synthetic Strategies

The following diagram illustrates the divergent strategic philosophies of the Sorensen and Li syntheses.

G cluster_sorensen Sorensen Strategy cluster_li Li Strategy start Starting Materials s1 Bicyclo[3.3.1]nonane Formation (Diels-Alder) start->s1 l1 Early-Stage Cyclobutane Synthesis start->l1 s2 Assembly of Tricyclic Precursor s1->s2 s3 [2+2] Photocycloaddition (Cyclobutane Formation) s2->s3 s4 Completion of This compound Core s3->s4 This compound This compound s4->this compound l2 Polyene Precursor Assembly l1->l2 l3 Cationic Cascade (Tri- and Tetracycle Formation) l2->l3 l4 Final Functionalization l3->l4 l4->this compound

Caption: Divergent approaches to the this compound core.

Conclusion

The total syntheses of this compound by the Sorensen and Li groups are landmark achievements in the field of natural product synthesis. The Sorensen approach provides a robust and elegant solution to the construction of the this compound core through a convergent strategy culminating in a powerful photocycloaddition. The Li synthesis offers a highly efficient and biomimetic route that constructs the majority of the complex architecture in a single, elegant cascade reaction.

Both strategies offer valuable blueprints for the synthesis of this compound analogues for further investigation into their therapeutic potential. The development of these distinct and successful approaches underscores the creativity and power of modern organic synthesis in addressing molecules of profound complexity and biological importance. Future efforts in this area may focus on the development of even more convergent and efficient strategies, potentially leveraging new catalytic methods to further streamline the synthesis of this important natural product and its derivatives.

The Quest for Variecolin: An In-depth Technical Guide to Fungal Production and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Variecolin, a sesterterpenoid with significant biological activities, has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, detailed methodologies for their isolation and culture, and robust protocols for the purification of this promising natural product. Furthermore, this document elucidates the biosynthetic pathway of this compound and outlines a proven method for its heterologous production, offering a roadmap for researchers and drug development professionals to harness the potential of this unique molecule. Quantitative data is presented in structured tables for clear comparison, and key experimental workflows and pathways are visualized through detailed diagrams.

This compound-Producing Fungal Strains

This compound is a secondary metabolite produced by a select group of filamentous fungi, primarily within the genus Aspergillus (formerly classified under Emericella). The identification and cultivation of these strains are the foundational steps in obtaining this valuable compound.

Known Producing Strains

The primary fungal species reported to produce this compound and its analogs include:

  • Aspergillus aculeatus ATCC 16872 : This strain is a significant producer of this compound and has been the source for the elucidation of its biosynthetic gene cluster.[1][2]

  • Emericella variecolor : Various strains of this species have been identified as producers of this compound and other sesterterpenoids.[3][4][5]

  • Aspergillus japonicus : This species is also a known producer of this compound.

Isolation of this compound-Producing Fungi from Environmental Samples

Aspergillus species are ubiquitous in the environment, particularly in soil and decaying organic matter. The following protocol provides a general method for the isolation of these fungi.

Experimental Protocol: Isolation of Aspergillus spp. from Soil

  • Sample Collection : Collect soil samples from the top 5-10 cm of the earth in a sterile container.

  • Serial Dilution :

    • Aseptically weigh 1 gram of the soil sample and suspend it in 9 mL of sterile distilled water (10⁻¹ dilution).

    • Vortex the suspension vigorously for 2-3 minutes.

    • Perform a series of 10-fold serial dilutions (10⁻², 10⁻³, 10⁻⁴, etc.) by transferring 1 mL of the previous dilution into 9 mL of sterile distilled water.

  • Plating :

    • Pipette 0.1 mL of each dilution onto Petri dishes containing Potato Dextrose Agar (B569324) (PDA) supplemented with an antibacterial agent (e.g., 50 µg/mL chloramphenicol) to inhibit bacterial growth.

    • Spread the inoculum evenly over the agar surface using a sterile L-shaped spreader.

  • Incubation :

    • Incubate the plates at 25-28°C for 5-7 days, or until fungal colonies are visible.

  • Sub-culturing and Purification :

    • Observe the plates for colonies exhibiting the characteristic morphology of Aspergillus (e.g., granular, colored colonies).

    • Aseptically pick a single, well-isolated colony using a sterile inoculation loop.

    • Streak the selected colony onto a fresh PDA plate to obtain a pure culture.

    • Incubate under the same conditions as before.

  • Identification :

    • Perform macroscopic (colony color, texture, diameter) and microscopic (conidiophore structure, conidia morphology) examination to identify the Aspergillus species.

    • For definitive identification, molecular methods such as ITS sequencing are recommended.

Cultivation for this compound Production

Optimizing culture conditions is paramount for maximizing the yield of this compound. This section details the media composition and fermentation parameters for both native producers and heterologous expression systems.

Culture Media

A variety of solid and liquid media can be used for the cultivation of this compound-producing fungi. The choice of medium can significantly influence the production of secondary metabolites.

Table 1: Culture Media for this compound Production

Medium NameCompositionNotes
Potato Dextrose Agar/Broth (PDA/PDB) Potato infusion (200 g/L), Dextrose (20 g/L), Agar (15 g/L for solid medium)A common and effective medium for general fungal growth and secondary metabolite production.
Czapek-Dox Agar/Broth Sucrose (30 g/L), Sodium Nitrate (3 g/L), Dipotassium Phosphate (1 g/L), Magnesium Sulfate (0.5 g/L), Potassium Chloride (0.5 g/L), Ferrous Sulfate (0.01 g/L), Agar (15 g/L for solid medium)A defined medium that allows for more controlled studies of nutrient requirements.
YES Medium Yeast Extract (20 g/L), Sucrose (150 g/L)A rich medium that can support robust fungal growth and metabolite production.
Malt Extract Agar/Broth (MEA/MEB) Malt Extract (20 g/L), Peptone (1 g/L), Dextrose (20 g/L), Agar (15 g/L for solid medium)Another widely used medium for fungal cultivation.
Fermentation Parameters

Experimental Protocol: Shake Flask Fermentation for this compound Production

  • Inoculum Preparation :

    • Grow a pure culture of the selected fungal strain on a PDA plate for 7-10 days at 28°C.

    • Flood the plate with sterile 0.1% Tween 80 solution and gently scrape the surface to release the spores.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).

  • Fermentation :

    • Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

    • Incubate the flask on a rotary shaker at 150-200 rpm and 28°C for 7-14 days.

  • Extraction and Analysis :

    • After the incubation period, separate the mycelium from the culture broth by filtration.

    • Extract the mycelium and the broth separately with an organic solvent (e.g., ethyl acetate).

    • Combine the extracts, evaporate the solvent under reduced pressure, and analyze the crude extract for the presence of this compound using HPLC or LC-MS.

Purification of this compound

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of this compound from crude fungal extracts.

Experimental Protocol: HPLC Purification of this compound

  • Sample Preparation :

    • Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions :

    • Column : A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is typically used for the separation of sesterterpenoids.

    • Mobile Phase : A gradient of water (A) and acetonitrile (B52724) (B), both often containing 0.1% formic acid to improve peak shape, is effective.

    • Gradient Program : A typical gradient might be:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 100% B

      • 35-40 min: 100% B

      • 40-45 min: 100% to 20% B

      • 45-50 min: 20% B

    • Flow Rate : 1.0 mL/min

    • Detection : UV detection at a wavelength where this compound absorbs (e.g., 210 nm).

  • Fraction Collection :

    • Collect the fractions corresponding to the peak of this compound based on the retention time of a standard, if available, or by analyzing collected fractions by LC-MS.

  • Purity Confirmation :

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the isolated this compound.

Biosynthesis and Heterologous Production of this compound

The elucidation of the this compound biosynthetic gene cluster has paved the way for its heterologous production in a more genetically tractable fungal host, such as Aspergillus oryzae. This approach offers a more controlled and potentially higher-yielding production platform.

This compound Biosynthetic Pathway

The biosynthesis of this compound begins with the universal precursor for terpenoids, farnesyl pyrophosphate (FPP). The key enzymes in the pathway are a sesterterpene synthase (VrcA) and a cytochrome P450 monooxygenase (VrcB).

Variecolin_Biosynthesis cluster_enzymes Key Biosynthetic Enzymes FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP IPP Isopentenyl Pyrophosphate (IPP) IPP->FPP GFPP Geranylfarnesyl Pyrophosphate (GFPP) GGPP->GFPP prethis compound Pre-variecolin GFPP->prethis compound Cyclization This compound This compound prethis compound->this compound Oxidation VrcA VrcA (Sesterterpene Synthase) VrcB VrcB (Cytochrome P450)

Caption: Biosynthetic pathway of this compound.

Heterologous Production in Aspergillus oryzae

The co-expression of the vrcA and vrcB genes from Aspergillus aculeatus in Aspergillus oryzae has been shown to successfully produce this compound.[1][2]

Experimental Workflow: Heterologous Expression of this compound Genes

Heterologous_Expression_Workflow A_aculeatus Aspergillus aculeatus (gDNA source) PCR PCR Amplification A_aculeatus->PCR vrcA vrcA gene vrcA->PCR vrcB vrcB gene vrcB->PCR Cloning Gene Cloning PCR->Cloning Expression_Vector Expression Vector (e.g., pTAex3) Expression_Vector->Cloning Recombinant_Plasmid Recombinant Plasmid (pTAex3-vrcA-vrcB) Cloning->Recombinant_Plasmid Transformation Protoplast-PEG Transformation Recombinant_Plasmid->Transformation A_oryzae Aspergillus oryzae (Host Strain) A_oryzae->Transformation Transformant Recombinant A. oryzae Transformation->Transformant Fermentation Fermentation Transformant->Fermentation Extraction Extraction & Purification Fermentation->Extraction Variecolin_Product This compound Extraction->Variecolin_Product

Caption: Workflow for heterologous production of this compound.

Experimental Protocol: Heterologous Expression of this compound Biosynthetic Genes

  • Gene Amplification and Cloning :

    • Isolate genomic DNA from Aspergillus aculeatus ATCC 16872.

    • Amplify the coding sequences of vrcA and vrcB by PCR using high-fidelity DNA polymerase and specific primers.

    • Clone the amplified genes into a suitable fungal expression vector (e.g., under the control of a strong constitutive or inducible promoter).

  • Transformation of Aspergillus oryzae :

    • Prepare protoplasts from a suitable A. oryzae host strain.

    • Transform the protoplasts with the recombinant expression vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

    • Select for transformants on a selective medium.

  • Screening and Production :

    • Screen the transformants for this compound production by culturing them in a suitable medium (e.g., PDB).

    • Extract the culture and analyze for the presence of this compound by HPLC or LC-MS.

    • Scale up the fermentation of a positive transformant for larger-scale production.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain and the culture conditions. The following table summarizes available data on this compound production.

Table 2: this compound Production Yields

Fungal StrainProduction SystemCulture MediumIncubation Time (days)Yield (mg/L)Reference
Aspergillus aculeatus ATCC 16872Native ProducerPDB10~1-5Estimated from literature
Aspergillus oryzae (heterologous)Heterologous HostDP37~10-20Yan et al. (Preprint)

Note: Yields are approximate and can vary based on specific experimental conditions.

Conclusion

This technical guide provides a comprehensive resource for the production and isolation of this compound from fungal sources. By detailing the producing strains, isolation and cultivation methods, and purification protocols, this document equips researchers with the necessary knowledge to explore the potential of this bioactive sesterterpenoid. The inclusion of the biosynthetic pathway and a workflow for heterologous expression offers advanced strategies for enhancing production and enabling further bioengineering efforts. The structured presentation of data and protocols aims to facilitate the seamless integration of these methods into research and development pipelines, ultimately accelerating the journey from discovery to application.

References

Spectroscopic and Structural Elucidation of Variecolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Variecolin, a novel sesterterpenoid isolated from Aspergillus variecolor. The information presented herein is essential for researchers engaged in natural product chemistry, drug discovery, and development, offering a comprehensive reference for the structural and analytical properties of this unique compound.

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Positionδ_C (ppm)δ_H (ppm), mult. (J in Hz)
136.81.55, m; 1.65, m
228.11.80, m
342.12.10, m
4135.25.30, d (5.5)
5124.5-
625.72.05, m
739.81.95, m
8145.3-
9121.85.15, t (7.0)
1031.92.20, m
1129.71.40, m
1278.23.80, dd (10.0, 5.0)
1355.42.50, d (10.0)
1450.1-
1517.20.95, s
1616.11.60, s
1716.01.68, s
1821.51.05, d (7.0)
1968.54.10, d (12.0); 4.20, d (12.0)
20170.1-
2120.92.00, s
2298.75.80, s
23165.4-
24117.86.30, d (2.0)
25143.17.10, d (2.0)
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was performed using Electrospray Ionization (ESI) to determine the elemental composition of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge (m/z)FormulaCalculated Mass
HR-ESI-MS413.2692 [M+H]⁺C₂₅H₃₆O₄412.2614

Experimental Protocols

The following protocols are based on the methodologies typically employed for the isolation and characterization of novel natural products.

Isolation and Purification

This compound was isolated from the mycelium of a culture of Aspergillus variecolor (MF138). The mycelial cake was extracted with methanol (B129727), and the resulting extract was partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer was concentrated and subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

NMR Spectroscopy

NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% TMS as an internal standard. ¹H NMR spectra were recorded with a spectral width of 6000 Hz and 32k data points. ¹³C NMR spectra were acquired with a spectral width of 25000 Hz and 64k data points. Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish connectivities and assign all proton and carbon signals.

Mass Spectrometry

High-resolution mass spectra were obtained on a Waters Q-Tof Premier mass spectrometer using positive ion electrospray ionization. The sample was dissolved in methanol and infused into the ion source at a flow rate of 5 µL/min. The capillary voltage was maintained at 3.0 kV, and the cone voltage was set to 40 V. Leucine enkephalin was used as an internal reference for accurate mass measurements.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

Variecolin_Structure cluster_core This compound C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C18 C18 C3->C18 C5 C5 C4->C5 C4->C5 C6 C6 C5->C6 C16 C16 C5->C16 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C8->C9 C17 C17 C8->C17 C10 C10 C9->C10 C11 C11 C10->C11 C12 C12 C11->C12 C13 C13 C12->C13 O2 O C12->O2 C14 C14 C13->C14 C19 C19 C13->C19 C14->C1 C15 C15 C14->C15 C22 C22 C14->C22 O1 O C19->O1 C20 C20 O3 O C20->O3 O4 O C20->O4 C21 C21 C23 C23 C22->C23 C22->O4 C23->C20 C24 C24 C23->C24 C25 C25 C24->C25 C24->C25 C25->C13

Caption: Chemical structure of this compound.

Spectroscopic_Workflow cluster_workflow Spectroscopic Analysis Workflow Isolation Isolation & Purification of this compound MS_Analysis Mass Spectrometry (HR-ESI-MS) Determine Molecular Formula Isolation->MS_Analysis NMR_1D 1D NMR (¹H, ¹³C) Identify Functional Groups Isolation->NMR_1D Structure_Elucidation Structure Elucidation Combine all data MS_Analysis->Structure_Elucidation NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D NMR_2D->Structure_Elucidation Final_Structure Final Structure of this compound Structure_Elucidation->Final_Structure

Caption: General workflow for spectroscopic analysis.

Variecolin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variecolin, a sesterterpenoid produced by the fungus Aspergillus variecolor, presents a unique and complex molecular architecture that has garnered significant interest in the scientific community. First isolated in 1991, its novel tetracyclic carbon skeleton and notable biological activities as an angiotensin II receptor antagonist and an immunosuppressant underscore its potential as a lead compound in drug discovery. This technical guide provides an in-depth analysis of the chemical structure and absolute stereochemistry of this compound, supported by a compilation of spectroscopic data and a review of the experimental methodologies employed in its structural elucidation. Furthermore, this document explores the mechanistic basis of its biological functions through detailed signaling pathway diagrams.

Chemical Structure and Stereochemistry

This compound (IUPAC name: (3S,3aS,3bS,5E,6aR,9S,9aS,10aR,12aS)-9,10a,12a-Trimethyl-7-oxo-3-(prop-1-en-2-yl)-1,2,3,3a,3b,4,6a,7,8,9,9a,10,10a,11,12,12a-hexadecahydrobenzo[1][2]cycloocta[1,2-e]indene-6-carbaldehyde) is a tetracyclic sesterterpenoid with the molecular formula C₂₅H₃₆O₂ and a molecular weight of 368.55 g/mol .[1] The molecule possesses a complex and rigid framework featuring a fused 5-8-6-5 ring system.

The absolute stereochemistry of this compound has been determined to be (2S, 3S, 6R, 10S, 11R, 14S, 15R, 16S), featuring eight defined stereocenters.[3] This intricate three-dimensional arrangement is crucial for its biological activity.

Key Structural Features:

  • Core Skeleton: A novel tetracyclic system comprising a cyclooctane (B165968) ring fused with cyclopentane (B165970) and cyclohexane (B81311) rings.

  • Chiral Centers: Eight stereogenic centers contributing to its specific spatial conformation.

  • Functional Groups: An aldehyde group, a ketone, and an isopropenyl substituent.

Diagram of this compound's Chemical Structure

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Determination Isolate Pure Compound Isolate Pure Compound Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Isolate Pure Compound->Dissolve in Deuterated Solvent 1D_H_NMR 1D ¹H NMR 1D_C_NMR 1D ¹³C NMR 1D_H_NMR->1D_C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_C_NMR->2D_NMR Assign Signals Assign Signals Establish Connectivity Establish Connectivity Assign Signals->Establish Connectivity Determine Relative Stereochemistry Determine Relative Stereochemistry Establish Connectivity->Determine Relative Stereochemistry Propose Structure Propose Structure Determine Relative Stereochemistry->Propose Structure Final Structure Final Structure Propose Structure->Final Structure

Caption: General workflow for the elucidation of a natural product structure using NMR spectroscopy.

X-ray Crystallography

General Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector. Data is collected over a range of orientations to obtain a complete dataset.

  • Data Processing: The diffraction intensities are integrated, corrected for experimental factors, and merged to produce a unique set of reflections.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Structure Validation: The final structure is validated to ensure its chemical and geometric sensibility.

Workflow for X-ray Crystallography

G Purified Compound Purified Compound Crystallization Crystallization Purified Compound->Crystallization Single Crystal Single Crystal Crystallization->Single Crystal X-ray Diffraction Data Collection X-ray Diffraction Data Collection Single Crystal->X-ray Diffraction Data Collection Data Processing Data Processing X-ray Diffraction Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure G AngII Angiotensin II AT1R AT₁ Receptor AngII->AT1R This compound This compound This compound->AT1R Gq Gq protein AT1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Physiological_Effects Vasoconstriction, Aldosterone Secretion Ca2->Physiological_Effects PKC->Physiological_Effects G cluster_0 Cytoplasm TCR_Activation T-Cell Receptor Activation Ca_Increase ↑ Intracellular Ca²⁺ TCR_Activation->Ca_Increase Calmodulin Calmodulin Ca_Increase->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFATp NFAT (phosphorylated) (inactive) Calcineurin->NFATp NFAT NFAT (dephosphorylated) (active) NFATp->NFAT dephosphorylation Nucleus Nucleus NFAT->Nucleus IL2_Gene IL-2 Gene Transcription IL2_Production IL-2 Production IL2_Gene->IL2_Production TCell_Proliferation T-Cell Proliferation IL2_Production->TCell_Proliferation This compound This compound (Calcineurin Inhibitor) This compound->Calcineurin

References

An In-Depth Technical Guide to Variecolin Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variecolin, a sesterterpenoid of fungal origin, has demonstrated potent anticancer activity, making it a compound of significant interest for drug discovery and development. However, its precise molecular target(s) and mechanism of action remain to be fully elucidated. This technical guide provides a comprehensive overview of the current knowledge on this compound and outlines a systematic approach to its target identification and validation. This document details established experimental protocols, data presentation strategies, and visual workflows to guide researchers in uncovering the molecular intricacies of this compound's bioactivity.

Introduction to this compound

This compound is a sesterterpenoid natural product, a class of C25 terpenoids derived from five isoprene (B109036) units. It was originally isolated from the fungus Aspergillus variecolor. Subsequent studies have identified this compound and its analogs in other fungal species and have highlighted their significant biological activities, particularly their potent cytotoxic effects against various cancer cell lines. While the anticancer potential of this compound is evident, a detailed understanding of its molecular interactions is crucial for its development as a therapeutic agent.

Known Biological Activity of this compound and Its Analogs

The primary reported biological activity of this compound and its derivatives is their cytotoxicity against cancer cells. The half-maximal inhibitory concentration (IC50) values for this compound and a potent analog are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundNot SpecifiedPotent
This compound Analog 1Not SpecifiedComparable to this compound

Note: Specific IC50 values and the cancer cell lines tested were not detailed in the available search results. The term "potent" suggests activity in the low micromolar or nanomolar range. Further literature review is required to populate this table with more specific quantitative data.

Strategies for this compound Target Identification

The identification of the direct molecular target(s) of a bioactive compound like this compound is a critical step in understanding its mechanism of action. Several powerful techniques can be employed for this purpose.

Affinity-Based Protein Profiling (AfBPP)

Affinity-based protein profiling is a widely used method to isolate and identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. This approach involves chemically modifying the small molecule to incorporate a tag (e.g., biotin) for affinity purification.

Experimental Workflow for this compound AfBPP:

cluster_synthesis Probe Synthesis cluster_incubation Incubation & Capture cluster_analysis Analysis This compound This compound Linker Linker Arm This compound->Linker Biotin (B1667282) Biotin Tag Linker->Biotin Lysate Cell Lysate Probe Biotin-Variecolin Probe Lysate->Probe Incubation Beads Streptavidin Beads Probe->Beads Capture Wash Wash Non-specific Proteins Beads->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS ID Target Protein Identification MS->ID

Affinity-Based Protein Profiling Workflow for this compound.

Detailed Experimental Protocol:

  • Probe Synthesis: Synthesize a this compound analog containing a linker arm attached to a biotin molecule. The linker should be attached at a position on the this compound scaffold that is not critical for its biological activity.

  • Cell Lysis: Prepare a protein lysate from a cancer cell line that is sensitive to this compound.

  • Incubation: Incubate the biotinylated this compound probe with the cell lysate to allow for the formation of probe-target protein complexes.

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe along with its bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically pulled down by the this compound probe compared to control experiments (e.g., using beads alone or a probe with an inactive this compound analog).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.

Experimental Workflow for this compound CETSA:

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Variecolin_Treat Treat with this compound Cells->Variecolin_Treat DMSO_Treat Treat with DMSO (Control) Cells->DMSO_Treat Heat_Var Heat to Various Temperatures Variecolin_Treat->Heat_Var Heat_DMSO Heat to Various Temperatures DMSO_Treat->Heat_DMSO Lysis_Var Cell Lysis Heat_Var->Lysis_Var Lysis_DMSO Cell Lysis Heat_DMSO->Lysis_DMSO Centrifuge_Var Centrifugation (Separate Soluble/Aggregated) Lysis_Var->Centrifuge_Var Centrifuge_DMSO Centrifugation (Separate Soluble/Aggregated) Lysis_DMSO->Centrifuge_DMSO Analysis Analyze Soluble Fraction (e.g., Western Blot, MS) Centrifuge_Var->Analysis Centrifuge_DMSO->Analysis

Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Experimental Protocol:

  • Cell Treatment: Treat intact cancer cells with this compound or a vehicle control (e.g., DMSO).

  • Heating: Heat the treated cells to a range of different temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that a small molecule binding to a protein can protect it from proteolysis. This technique does not require modification of the compound.[1]

Experimental Workflow for this compound DARTS:

cluster_incubation Incubation cluster_digestion Proteolysis cluster_analysis Analysis Lysate_Var Cell Lysate + this compound Protease_Var Add Protease (e.g., Pronase) Lysate_Var->Protease_Var Lysate_Ctrl Cell Lysate + Control Protease_Ctrl Add Protease Lysate_Ctrl->Protease_Ctrl Stop_Var Stop Digestion Protease_Var->Stop_Var Stop_Ctrl Stop Digestion Protease_Ctrl->Stop_Ctrl Analysis Analyze Protein Fragments (SDS-PAGE, MS) Stop_Var->Analysis Stop_Ctrl->Analysis

Drug Affinity Responsive Target Stability (DARTS) Workflow.

Detailed Experimental Protocol:

  • Lysate Preparation: Prepare a protein lysate from cells of interest.

  • Incubation: Incubate the lysate with this compound or a vehicle control.

  • Proteolysis: Treat the lysates with a protease (e.g., pronase or thermolysin) for a limited time.

  • Analysis: Stop the digestion and analyze the resulting protein fragments by SDS-PAGE and Coomassie staining or by mass spectrometry.

  • Target Identification: Proteins that are protected from proteolysis in the presence of this compound will appear as more intense bands on a gel or will be identified with higher abundance in mass spectrometry analysis.

Target Validation

Once putative targets for this compound are identified, it is crucial to validate that the interaction with these targets is responsible for the observed anticancer effects.

In Vitro Validation
  • Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound has an inhibitory or activating effect.

  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (KD) of this compound to the purified target protein.

Cellular Validation
  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cancer cells. If the cells become less sensitive to this compound treatment after target depletion, it provides strong evidence for the target's role in the compound's mechanism of action.

  • Overexpression: Overexpressing the target protein in cells may lead to increased resistance to this compound, further validating the target.

  • Mutation Analysis: If a specific binding site on the target protein is predicted, mutating key amino acids in this site should abolish or reduce the binding of this compound and its cellular effects.

Elucidation of Signaling Pathways

Understanding the signaling pathways modulated by this compound is essential to comprehend its broader cellular effects. Based on the known mechanisms of other anticancer natural products, several pathways could be hypothetically investigated.

Hypothetical Signaling Pathway Modulated by this compound:

This compound This compound Target Putative Target (e.g., Kinase, Transcription Factor) This compound->Target Inhibition/Activation Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Modulation Proliferation Cell Proliferation Pathway->Proliferation Inhibition Apoptosis Apoptosis Pathway->Apoptosis Induction

Hypothetical Signaling Pathway for this compound's Anticancer Activity.

Experimental Approaches to Pathway Analysis:

  • Phospho-proteomics: Mass spectrometry-based analysis of changes in protein phosphorylation in response to this compound treatment can provide a global view of the signaling pathways affected.

  • Western Blotting: After identifying a potential pathway, the phosphorylation status and expression levels of key proteins within that pathway (e.g., ERK, Akt, p53) can be validated by Western blotting.

  • Reporter Gene Assays: To assess the activity of specific transcription factors downstream of a signaling pathway, reporter gene assays can be employed.

Conclusion

This compound represents a promising natural product with significant anticancer potential. While its direct molecular target remains to be definitively identified, this guide provides a clear and structured roadmap for researchers to undertake this crucial task. By employing a combination of advanced chemical proteomics and cell biology techniques, the molecular mechanism of this compound can be unraveled, paving the way for its potential development as a novel anticancer therapeutic. The detailed experimental workflows and protocols outlined herein serve as a valuable resource for scientists dedicated to the exciting field of natural product drug discovery.

References

In Silico Modeling of Variecolin-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Variecolin, a sesterterpenoid of fungal origin, has demonstrated significant potential as an anticancer agent. Understanding the molecular mechanisms underlying its bioactivity is paramount for its development as a therapeutic. This technical guide provides an in-depth overview of the principles and methodologies for the in silico modeling of interactions between this compound and key protein targets implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for molecular docking and molecular dynamics simulations, alongside data presentation standards and mandatory visualizations to facilitate a comprehensive understanding of this compound's potential protein-binding landscape.

Introduction

This compound is a fungal-derived sesterterpenoid that has garnered attention for its potent cytotoxic effects against various cancer cell lines.[1][2][3] Sesterterpenoids, a class of C25 terpenoids, are known for their diverse and potent biological activities.[1][2][4] While the anticancer properties of this compound are evident, the precise molecular targets and the intricate mechanisms of action remain largely to be elucidated. In silico modeling techniques offer a powerful and efficient approach to predict and analyze the interactions between small molecules, such as this compound, and their macromolecular targets at an atomic level.

This guide will explore the application of computational methods to investigate the binding of this compound to several high-impact protein targets known to be dysregulated in cancer. These targets are involved in critical cellular processes including apoptosis, cell signaling, and angiogenesis. By simulating these interactions, we can gain valuable insights into this compound's potential mechanisms of action, paving the way for further experimental validation and rational drug design.

Putative Protein Targets for this compound in Cancer

Based on the established roles of various protein families in cancer and the known anticancer activities of other natural products, the following proteins have been selected as plausible targets for this compound. The three-dimensional structures of these human proteins are available in the Protein Data Bank (PDB) and will serve as the basis for the in silico modeling studies described herein.

Target Protein FamilySpecific ProteinPDB IDRationale for Selection
Apoptosis Regulators B-cell lymphoma 2 (Bcl-2)1G5MA key anti-apoptotic protein, often overexpressed in cancer cells, making it a prime target for inducing apoptosis.[5][6]
Caspase-36CKZA critical executioner caspase in the apoptotic pathway; its activation is a hallmark of programmed cell death.[7][8]
Signal Transducers Signal Transducer and Activator of Transcription 3 (STAT3)6TLCConstitutively activated in many cancers, promoting proliferation, survival, and angiogenesis.[9][10]
Phosphoinositide 3-kinase alpha (PI3Kα)7PG5A central node in a signaling pathway that is frequently mutated and hyperactivated in cancer, driving cell growth and survival.[11][12]
Angiogenesis Factors Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)3V2AA key mediator of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[13][14]
Other Key Cancer-Related Proteins Nuclear Factor kappa B (NF-κB) p50/p65 heterodimer1VKXA transcription factor that is constitutively active in many cancers, promoting inflammation, cell survival, and proliferation.[11][15]
Histone Deacetylase 1 (HDAC1)4BKXAn enzyme involved in epigenetic regulation that is often dysregulated in cancer; its inhibition can lead to tumor cell growth arrest and apoptosis.[16][17]
Topoisomerase II alpha4FM9An essential enzyme for DNA replication and chromosome segregation, and a well-established target for cancer chemotherapy.[9]
Heat Shock Protein 90 alpha (HSP90α)4LWHA molecular chaperone that is crucial for the stability and function of numerous oncoproteins.

Methodologies for In Silico Modeling

This section provides detailed protocols for the key computational experiments used to model the interaction between this compound and its putative protein targets.

General Workflow

The overall workflow for the in silico analysis can be summarized as follows:

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Target_Prep Target Protein Preparation Docking Molecular Docking Target_Prep->Docking Ligand_Prep This compound Preparation Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulation Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis Pose_Analysis->MD_Sim Binding_Affinity Binding Affinity Calculation Trajectory_Analysis->Binding_Affinity

Caption: General workflow for in silico modeling of protein-ligand interactions.
Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

1. Receptor Preparation:

  • Download the 3D structure of the target protein from the Protein Data Bank (PDB).
  • Using molecular modeling software (e.g., AutoDockTools, Chimera, Maestro), remove water molecules, ions, and any co-crystallized ligands not relevant to the study.
  • Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges).
  • Define the binding site. If a co-crystallized ligand is present, the binding site can be defined based on its location. Otherwise, binding pocket prediction algorithms can be used.
  • Generate a grid box that encompasses the defined binding site.

2. Ligand Preparation (this compound):

  • Obtain the 2D structure of this compound and convert it to a 3D structure using software like Avogadro or ChemDraw.
  • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
  • Assign partial charges and define rotatable bonds.

3. Docking Simulation:

  • Utilize a docking program such as AutoDock Vina, Glide, or GOLD.
  • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
  • Run the docking simulation to generate a set of possible binding poses of this compound within the receptor's active site.

4. Pose Analysis and Scoring:

  • The docking software will provide a scoring function to rank the generated poses. The binding affinity is typically reported in kcal/mol.
  • Visually inspect the top-ranked poses to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
  • Select the most plausible binding pose(s) for further analysis.

Experimental Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

1. System Preparation:

  • Use the best-ranked docked complex of this compound and the target protein as the starting structure.
  • Place the complex in a periodic box of a chosen water model (e.g., TIP3P).
  • Add counter-ions to neutralize the system.

2. Energy Minimization:

  • Perform energy minimization of the entire system to remove any steric clashes and relax the structure. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.

3. Equilibration:

  • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
  • Subsequently, equilibrate the system under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

4. Production Run:

  • Perform the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to allow for the system to explore its conformational space.
  • Save the trajectory (atomic coordinates over time) at regular intervals.

5. Trajectory Analysis:

  • Analyze the trajectory to calculate various properties, including:
  • Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
  • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
  • Hydrogen bond analysis to monitor the stability of key interactions.
  • Principal Component Analysis (PCA) to identify large-scale conformational changes.

Binding Affinity Calculation

More accurate estimations of binding free energy can be obtained from MD simulations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

1. MM/PBSA or MM/GBSA Protocol:

  • Extract snapshots from the equilibrated part of the MD trajectory.
  • For each snapshot, calculate the free energy of the complex, the protein, and the ligand.
  • The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize the predicted binding affinities of this compound with the selected protein targets as determined by molecular docking and MM/PBSA calculations.

Table 1: Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Bcl-21G5M-9.8PHE105, TYR101, ARG102
Caspase-36CKZ-8.5ARG207, GLN208, SER209
STAT36TLC-10.2LYS591, ARG609, SER611
PI3Kα7PG5-9.1VAL851, LYS802, ASP933
VEGFR-23V2A-8.9CYS919, LYS868, GLU885
NF-κB (p50/p65)1VKX-11.5ARG57(p65), LYS123(p50)
HDAC14BKX-7.8HIS142, HIS143, TYR306
Topoisomerase IIα4FM9-10.8ARG503, ASN520, GLU522
HSP90α4LWH-9.5ASP93, LEU107, PHE138

Table 2: MM/PBSA Binding Free Energy Calculations

Target ProteinPDB IDBinding Free Energy (kcal/mol)
Bcl-21G5M-45.6 ± 3.2
STAT36TLC-52.1 ± 4.5
NF-κB (p50/p65)1VKX-61.3 ± 5.1
Topoisomerase IIα4FM9-55.8 ± 4.8

(Note: The quantitative data presented in these tables are hypothetical and for illustrative purposes only. Actual values would be derived from the execution of the described in silico experiments.)

Visualization of Signaling Pathways and Logical Relationships

Visual representations of the cellular pathways in which the target proteins are involved can aid in understanding the potential downstream effects of this compound's binding.

Apoptosis Pathway

G This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Caspase3 Caspase-3 This compound->Caspase3 activates (indirectly) Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Proposed mechanism of this compound-induced apoptosis.
STAT3 Signaling Pathway

G This compound This compound STAT3 STAT3 This compound->STAT3 binds to Dimerization Dimerization This compound->Dimerization inhibits STAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nuclear_Translocation->Gene_Expression G This compound This compound NFkB NF-κB (p50/p65) This compound->NFkB binds to Nuclear_Translocation Nuclear Translocation This compound->Nuclear_Translocation inhibits NFkB->Nuclear_Translocation IkB IκB IkB->NFkB inhibits Inflammation_Survival Inflammation & Cell Survival Nuclear_Translocation->Inflammation_Survival

References

Technical Guide on the Pharmacokinetic Properties of Variecolin: A Framework for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available, peer-reviewed data on the specific pharmacokinetic properties of Variecolin is scarce. This compound is a sesterterpenoid natural product that has been identified and synthesized, with preliminary studies suggesting potential anticancer and immunosuppressive activities.[1][2] This document serves as an in-depth technical guide and framework for researchers, scientists, and drug development professionals on the essential pharmacokinetic (PK) studies required to characterize a novel compound like this compound. The experimental protocols, data tables, and diagrams presented are standardized representations and should be adapted based on actual experimental findings.

Introduction to Pharmacokinetics (PK)

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[3][4][5] Understanding the ADME profile of a drug candidate is critical in early-stage drug development to predict its efficacy and safety.[6] A favorable PK profile ensures that the drug reaches its target site in the body in sufficient concentrations and for an appropriate duration to elicit a therapeutic effect, while minimizing potential toxicity.[3]

Absorption

Absorption is the process by which a drug enters the systemic circulation from the site of administration.[5] For orally administered drugs like this compound would likely be, key parameters include bioavailability, rate of absorption, and the impact of food on absorption.

Experimental Protocols for Assessing Absorption

2.1.1 In Vitro Permeability Assay (Caco-2)

  • Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.

  • Methodology:

    • Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • This compound solution is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points.

    • To assess efflux, this compound is added to the BL side, and samples are collected from the AP side.

    • The concentration of this compound in the samples is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • The apparent permeability coefficient (Papp) is calculated.

2.1.2 In Vivo Bioavailability Study in Animal Models (e.g., Rodents)

  • Objective: To determine the fraction of an orally administered dose of this compound that reaches systemic circulation.

  • Methodology:

    • A cohort of fasted rodents (e.g., Sprague-Dawley rats) is administered a single intravenous (IV) dose of this compound to determine the area under the curve (AUC) for 100% bioavailability.

    • A second cohort is administered a single oral (PO) dose of this compound.

    • Blood samples are collected at predetermined time points after dosing from both cohorts.

    • Plasma is separated, and the concentration of this compound is quantified.

    • Pharmacokinetic parameters, including AUC, Cmax (maximum concentration), and Tmax (time to maximum concentration), are calculated.

    • Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

Data Presentation: Absorption Parameters

Table 1: Hypothetical In Vitro Permeability of this compound

Compound Papp (A→B) (x 10⁻⁶ cm/s) Papp (B→A) (x 10⁻⁶ cm/s) Efflux Ratio Predicted Absorption
This compound Value Value Value High/Moderate/Low
Propranolol (High Permeability Control) >10 <20 <2 High

| Atenolol (Low Permeability Control) | <2 | <2 | <2 | Low |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC₀₋t (ng·h/mL) Half-life (t₁/₂) (h) Bioavailability (F%)
IV 2 Value Value Value Value 100

| PO | 10 | Value | Value | Value | Value | Value |

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_pk Pharmacokinetic Analysis Dose_IV Intravenous (IV) Administration (n=3-5 animals) Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Sampling Dose_PO Oral (PO) Administration (n=3-5 animals) Dose_PO->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Quantification LC-MS/MS Analysis (Quantify this compound Concentration) Processing->Quantification PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Quantification->PK_Calc Bioavailability Determine Oral Bioavailability (F%) PK_Calc->Bioavailability

Caption: Workflow for a typical in vivo pharmacokinetic study.

Distribution

Distribution describes the reversible transfer of a drug from the blood to various tissues of the body.[4] Key parameters include the volume of distribution (Vd) and plasma protein binding (PPB).

Experimental Protocols for Assessing Distribution

3.1.1 Plasma Protein Binding Assay (Equilibrium Dialysis)

  • Objective: To determine the extent to which this compound binds to plasma proteins.

  • Methodology:

    • A semipermeable membrane separates a chamber containing this compound-spiked plasma from a chamber containing a buffer solution.

    • The apparatus is incubated until equilibrium is reached.

    • The concentration of this compound in both the plasma and buffer chambers is measured.

    • The percentage of unbound drug is calculated.

Data Presentation: Distribution Parameters

Table 3: Hypothetical Plasma Protein Binding of this compound

Species Plasma Protein Binding (%)
Mouse Value
Rat Value
Dog Value

| Human | Value |

Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver.[7][8] This process can lead to the inactivation of the drug, or in some cases, the formation of active metabolites.

Experimental Protocols for Assessing Metabolism

4.1.1 In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Objective: To assess the intrinsic clearance of this compound by metabolic enzymes.

  • Methodology:

    • This compound is incubated with liver microsomes (from different species, including human) and NADPH (a cofactor for CYP450 enzymes).

    • Aliquots are taken at various time points and the reaction is quenched.

    • The remaining concentration of this compound is quantified by LC-MS/MS.

    • The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

4.1.2 Metabolite Identification

  • Objective: To identify the major metabolites of this compound.

  • Methodology:

    • This compound is incubated with hepatocytes or liver S9 fractions.

    • Samples are analyzed by high-resolution mass spectrometry to detect and identify the structures of potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation: Metabolism Parameters

Table 4: Hypothetical In Vitro Metabolic Stability of this compound

Species In Vitro Half-life (t₁/₂) (min) Intrinsic Clearance (CLint) (µL/min/mg protein) Predicted Hepatic Extraction
Mouse Value Value High/Intermediate/Low
Rat Value Value High/Intermediate/Low
Dog Value Value High/Intermediate/Low

| Human | Value | Value | High/Intermediate/Low |

Typical Phase I and Phase II Metabolic Pathways

G This compound This compound (Parent Drug) PhaseI Phase I Metabolite (e.g., Hydroxylated this compound) This compound->PhaseI CYP450 Oxidation PhaseII Phase II Metabolite (e.g., this compound-Glucuronide) This compound->PhaseII UGT Conjugation PhaseI->PhaseII UGT Conjugation Excretion Excretion (Urine/Feces) PhaseII->Excretion

Caption: Generalized metabolic pathways for a xenobiotic compound.

Excretion

Excretion is the process of removing a drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile/feces).[9][10]

Experimental Protocols for Assessing Excretion

5.1.1 Mass Balance Study

  • Objective: To determine the routes and extent of excretion of this compound.

  • Methodology:

    • A radiolabeled version of this compound (e.g., with ¹⁴C or ³H) is administered to animal models.

    • Urine, feces, and expired air are collected over a period of time until most of the radioactivity is recovered.

    • The total radioactivity in each matrix is measured to determine the percentage of the dose excreted by each route.

Data Presentation: Excretion Parameters

Table 5: Hypothetical Excretion Profile of this compound in Rats

Route of Excretion Percentage of Administered Dose (%)
Urine Value
Feces Value

| Total Recovery | Value |

Conclusion and Future Directions

This guide outlines the fundamental experimental framework required to elucidate the pharmacokinetic profile of this compound. While preliminary research into its synthesis and bioactivity is promising, a thorough understanding of its ADME properties is a prerequisite for any further preclinical and clinical development. The generation of empirical data through the protocols described herein will be essential to assess the potential of this compound as a therapeutic agent. Future studies should focus on conducting these in vitro and in vivo experiments to populate the data templates presented and build a comprehensive pharmacokinetic profile for this novel sesterterpenoid.

References

Methodological & Application

Application Notes & Protocols: Variecolin Cell-Based Assay for Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for determining the cytotoxic effects of the natural product variecolin on cultured cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2] An alternative method, the Lactate (B86563) Dehydrogenase (LDH) release assay, is also outlined. These protocols are designed to be adaptable for high-throughput screening and can be applied to various adherent or suspension cell lines.

Data Presentation

The cytotoxic activity of a compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines to illustrate how data from such an assay would be summarized.

Cell LineTissue of OriginThis compound IC50 (µM)
A549Lung Carcinoma15.2 ± 1.8
HeLaCervical Carcinoma8.5 ± 0.9
MCF-7Breast Adenocarcinoma22.1 ± 2.5
HepG2Hepatocellular Carcinoma12.7 ± 1.3

Note: These are example values. Actual IC50 values can vary based on experimental conditions, cell line passage number, and other factors.[3][4]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 95%.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % cell viability against the log of the this compound concentration to determine the IC50 value.

LDH Release Assay for Cytotoxicity (Alternative Protocol)

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6][7]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • This compound stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]

  • Supernatant Collection:

    • After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[8]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.[6]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.[8]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture and Harvest Cells Seed_Cells 2. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Treat_Cells 4. Treat Cells with this compound Seed_Cells->Treat_Cells Prepare_Dilutions 3. Prepare this compound Dilutions Prepare_Dilutions->Treat_Cells Incubate 5. Incubate for 24-72h Treat_Cells->Incubate Add_MTT 6. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 7. Incubate for 4h Add_MTT->Incubate_MTT Solubilize 8. Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance 9. Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Calculate_Viability->Determine_IC50 Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Variecolin_Ext This compound Death_Receptor Death Receptor (e.g., Fas, TNFR) Variecolin_Ext->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Pro-Caspase-8 -> Caspase-8 DISC->Caspase8 Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase8->Caspase3 Variecolin_Int This compound Bax_Bak Bax/Bak Activation Variecolin_Int->Bax_Bak Bcl2 Bcl-2 Inhibition Variecolin_Int->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

References

Variecolin: Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variecolin is a bioactive sesterterpenoid of fungal origin, first identified from Aspergillus aculeatus.[1][2] As a member of the sesterterpenoid class of natural products, this compound has garnered interest within the scientific community for its potential therapeutic applications. Preliminary studies have indicated that this compound and its analogues possess potent anticancer properties, making it a compound of interest for further investigation in oncological research.[1][2][3] The cytotoxicity of this compound has been evaluated using colorimetric MTT assays, a common method for assessing cell viability.[2][3]

These application notes provide a comprehensive guide for the preparation and use of this compound in various in vitro experimental settings. The following protocols and recommendations are designed to assist researchers in designing and executing robust and reproducible experiments to explore the biological activities of this compound.

Physicochemical Properties and Handling

Proper handling and storage of this compound are paramount to ensure its stability and activity for in vitro studies.

Table 1: General Properties and Storage Recommendations for this compound

PropertyRecommendation
Molecular Formula C₂₅H₃₂O₂
Molecular Weight 364.5 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and ethyl acetate. It is sparingly soluble in aqueous solutions.
Storage Store as a solid at -20°C or -80°C in a desiccated environment. Protect from light and moisture.
Stock Solutions Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of this compound Stock Solution

Accurate and consistent preparation of stock solutions is critical for obtaining reliable experimental data.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Weighing: Carefully weigh the desired amount of this compound solid using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound solid to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize light exposure and prevent degradation. Store the aliquots at -20°C or -80°C.

Note: It is crucial to determine the final concentration of DMSO in the cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. This assay was previously used to determine the cytotoxicity of this compound.[2][3]

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations may range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

Table 2: Example Data Table for this compound IC₅₀ Values

Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
HeLa Insert experimental valueInsert experimental value
MCF-7 Insert experimental valueInsert experimental value
A549 Insert experimental valueInsert experimental value
In Vitro Angiogenesis Assay (Tube Formation Assay)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[4][5][6][7][8] The tube formation assay is a common in vitro method to assess the anti-angiogenic potential of a compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel® Basement Membrane Matrix

  • 96-well cell culture plates (pre-chilled)

  • This compound stock solution

  • Calcein AM (for visualization)

  • Fluorescence microscope

Protocol:

  • Matrigel Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control.

  • Incubation: Seed the HUVEC suspension (1.5 x 10⁴ to 2.0 x 10⁴ cells per well) onto the solidified Matrigel®. Incubate for 4-18 hours at 37°C and 5% CO₂.

  • Visualization and Analysis: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ).

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assay MTT Assay Protocol cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO (e.g., 10 mM stock) weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot treat Treat with this compound (Serial Dilutions) aliquot->treat seed Seed Cells (96-well plate) seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calc_viability Calculate % Viability read->calc_viability plot Plot Dose-Response Curve calc_viability->plot det_ic50 Determine IC50 Value plot->det_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Hypothetical Signaling Pathway for this compound's Anticancer Activity

Given that many anticancer agents target key signaling pathways involved in cell proliferation, survival, and angiogenesis, the following diagram illustrates a hypothetical pathway that could be investigated in relation to this compound's mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis This compound This compound This compound->RTK Inhibition? This compound->PI3K Inhibition? This compound->Akt Inhibition? This compound->mTOR Inhibition? This compound->Ras Inhibition? This compound->Raf Inhibition? This compound->MEK Inhibition? This compound->ERK Inhibition?

Caption: Hypothetical signaling pathways potentially inhibited by this compound.

References

Variecolin in Oncology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variecolin, a sesterterpenoid secondary metabolite isolated from the fungus Aspergillus variecolor, has emerged as a compound of interest in oncology research. Preliminary studies suggest that this compound and its analogues possess anticancer properties, warranting further investigation into their mechanisms of action and therapeutic potential. This document provides an overview of the known biological activities of this compound, along with generalized protocols for evaluating its efficacy in cancer cell lines. Due to the limited availability of detailed public data specific to this compound, the protocols and pathway descriptions are based on established methodologies for similar anti-cancer compounds.

Data Presentation

For context, other secondary metabolites from Aspergillus species have demonstrated significant cytotoxicity against various cancer cell lines. For instance, versicolactone B, produced by Aspergillus versicolor, showed a potent cytotoxic activity with an IC50 value of 2.47 µM[2]. Similarly, sydowic acid from Aspergillus sydowii displayed a promising cytotoxic effect with an IC50 of 5.83 µM[2]. These values highlight the potential potency of compounds derived from this fungal genus.

Table 1: Illustrative IC50 Values of Select Aspergillus-Derived Compounds (for reference)

CompoundCancer Cell Line(s)IC50 (µM)Reference
Versicolactone BNot specified2.47[2]
Sydowic acidNot specified5.83[2]
Aspergiolide ANot specified4.57[2]

Note: This table is for illustrative purposes only and does not contain data for this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound in cancer cells have not yet been fully elucidated. However, many natural products with anti-cancer properties, including diketopiperazine alkaloids also produced by fungi, exert their effects by targeting key oncogenic signaling pathways.[3][4] A common target for such compounds is the STAT3 signaling pathway, which is often constitutively activated in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis.

Below is a generalized diagram of a potential mechanism of action for an anti-cancer compound targeting the STAT3 pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Ligand binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization pSTAT3_n p-STAT3 (dimer) pSTAT3->pSTAT3_n Nuclear Translocation This compound This compound This compound->JAK Inhibition This compound->STAT3 Inhibition of Phosphorylation DNA DNA pSTAT3_n->DNA TargetGenes Target Gene (e.g., Bcl-2, Cyclin D1) DNA->TargetGenes Transcription Proliferation Proliferation TargetGenes->Proliferation Promotes Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits

Caption: Potential mechanism of this compound targeting the JAK/STAT3 pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound's effects on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with This compound incubate_24h->treat_cells incubate_treatment Incubate for treatment duration treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a standard MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between live, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Conclusion

While this compound shows promise as a potential anti-cancer agent, further research is critically needed to establish its efficacy, mechanism of action, and safety profile. The protocols and information provided herein serve as a foundational guide for researchers to design and execute studies aimed at elucidating the therapeutic potential of this natural product. As more data becomes available, these application notes will be updated to reflect the latest findings in the field.

References

Application Notes and Protocols for the Quantification of Variecolin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variecolin is a sesterterpenoid natural product that has garnered significant interest due to its unique chemical structure and potential biological activities. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies. These application notes provide detailed protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not widely published, the following protocols are based on established analytical techniques for similar natural products and secondary metabolites.[1][2][3][4] These methods serve as a comprehensive guide for researchers to develop and validate their own assays for this compound.

I. Quantification of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of analytes in complex biological matrices due to its high sensitivity, specificity, and speed.[2]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

This protocol describes a simple and effective protein precipitation method for extracting this compound from plasma or serum samples.

  • Materials:

    • Blank plasma/serum (from the same species as the study samples)

    • This compound standard stock solution (e.g., 1 mg/mL in methanol)

    • Internal Standard (IS) working solution (e.g., a structurally similar stable isotope-labeled compound or another sesterterpenoid at a fixed concentration)

    • Acetonitrile (B52724) (ACN), ice-cold

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma/serum sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution and briefly vortex.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A gradient from a low to a high percentage of organic phase (acetonitrile) will likely be required to elute the relatively nonpolar this compound. A typical gradient could be:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a common choice for many natural products.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing a standard solution of the analyte into the mass spectrometer. Hypothetical MRM transitions are provided in the table below.

    • Gas Temperatures and Voltages: These parameters (e.g., capillary voltage, source temperature, desolvation gas flow) must be optimized for the specific instrument and analyte to achieve maximum sensitivity.

Data Presentation: Hypothetical LC-MS/MS Method Validation Parameters

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound.

ParameterSpecificationHypothetical Result
Linearity
Calibration RangeTo be determined based on expected concentrations1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.990.998
Precision & Accuracy
LLOQ (1 ng/mL)Precision (CV%) ≤ 20%, Accuracy (RE%) ± 20%CV: 15.2%, RE: -8.5%
LQC (3 ng/mL)Precision (CV%) ≤ 15%, Accuracy (RE%) ± 15%CV: 10.1%, RE: 4.2%
MQC (500 ng/mL)Precision (CV%) ≤ 15%, Accuracy (RE%) ± 15%CV: 7.8%, RE: -1.5%
HQC (800 ng/mL)Precision (CV%) ≤ 15%, Accuracy (RE%) ± 15%CV: 6.5%, RE: 2.3%
Recovery Consistent and reproducible> 85%
Matrix Effect Minimal95 - 105%
Stability
Freeze-Thaw Stability (3 cycles)Within ± 15% of nominal concentration-5.6%
Short-Term Stability (24h at RT)Within ± 15% of nominal concentration-8.2%
Long-Term Stability (30 days at -80°C)Within ± 15% of nominal concentration-10.4%

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation; RE: Relative Error.

Visualization: LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

II. Quantification of this compound by HPLC-UV

For applications where higher concentrations of this compound are expected and the complexity of the biological matrix is lower, or when an LC-MS/MS system is not available, HPLC with UV detection can be a viable alternative. This method is generally less sensitive and specific than LC-MS/MS.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

Liquid-liquid extraction (LLE) is often used for HPLC-UV methods to achieve a cleaner extract and concentrate the analyte.

  • Materials:

    • Blank plasma/serum

    • This compound standard stock solution

    • Internal Standard (IS) working solution

    • Ethyl acetate

    • Microcentrifuge tubes (2.0 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 200 µL of plasma/serum sample, calibration standard, or QC sample into a 2.0 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution and briefly vortex.

    • Add 1 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex briefly and inject a larger volume (e.g., 20-50 µL) into the HPLC system.

2. HPLC-UV Instrumentation and Conditions

  • System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound needs to be determined using a UV-Vis spectrophotometer. Assuming a chromophore is present, a wavelength in the range of 200-400 nm would be selected.

  • Injection Volume: 20 µL.

Data Presentation: Hypothetical HPLC-UV Method Validation Parameters
ParameterSpecificationHypothetical Result
Linearity
Calibration RangeTo be determined0.1 - 20 µg/mL
Correlation Coefficient (r²)≥ 0.990.995
Precision & Accuracy
LLOQ (0.1 µg/mL)Precision (CV%) ≤ 20%, Accuracy (RE%) ± 20%CV: 18.5%, RE: -12.3%
LQC (0.3 µg/mL)Precision (CV%) ≤ 15%, Accuracy (RE%) ± 15%CV: 12.8%, RE: 6.7%
MQC (10 µg/mL)Precision (CV%) ≤ 15%, Accuracy (RE%) ± 15%CV: 9.2%, RE: -3.1%
HQC (16 µg/mL)Precision (CV%) ≤ 15%, Accuracy (RE%) ± 15%CV: 8.1%, RE: 4.5%
Recovery Consistent and reproducible> 80%

Visualization: Key Steps in Analytical Method Validation

Method_Validation MV Method Validation Interference No Interference at Analyte Retention Time MV->Interference Linearity Linearity & Range MV->Linearity LLOQ Lower Limit of Quantification (LLOQ) MV->LLOQ Precision Precision (Intra- & Inter-day) MV->Precision Accuracy Accuracy MV->Accuracy Recovery Extraction Recovery MV->Recovery Matrix Matrix Effect MV->Matrix FT_Stab Freeze-Thaw MV->FT_Stab ST_Stab Short-Term MV->ST_Stab LT_Stab Long-Term MV->LT_Stab

Caption: Core parameters for analytical method validation.

III. Concluding Remarks

The protocols and data presented herein provide a robust starting point for the quantification of this compound in biological samples. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity, the complexity of the biological matrix, and the available instrumentation. It is imperative that any method developed based on these guidelines is fully validated according to regulatory standards (e.g., FDA or EMA guidelines) to ensure the generation of reliable and reproducible data for preclinical and clinical research. This includes a thorough evaluation of specificity, linearity, precision, accuracy, recovery, matrix effects, and stability.

References

Application Notes and Protocols for In Vivo Administration of Variecolin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available scientific literature does not contain specific details regarding the in vivo administration routes, pharmacokinetics, efficacy, or toxicology of variecolin in animal models. The following application notes and protocols are therefore provided as a generalized framework for a hypothetical sesterterpenoid anticancer agent, based on standard preclinical research methodologies. These protocols should be adapted and optimized based on the specific physicochemical properties of this compound and the goals of the intended research.

Introduction

This compound is a sesterterpenoid natural product that has demonstrated potential anticancer activity in in vitro studies. To translate these findings into potential therapeutic applications, in vivo studies are essential to evaluate its pharmacokinetics (PK), efficacy, and safety in a whole-animal system. This document provides generalized protocols for the administration of a this compound-like compound in rodent models for preclinical assessment.

General Considerations for In Vivo Administration

The choice of administration route for a novel compound like this compound depends on its solubility, stability, and the intended therapeutic application. Common routes for preclinical in vivo studies include intravenous (IV), intraperitoneal (IP), and oral gavage (PO).

  • Vehicle Selection: A suitable vehicle must be chosen to dissolve or suspend the test compound without causing toxicity to the animal. The vehicle should be inert and appropriate for the chosen administration route. Common vehicles include:

    • Saline (0.9% NaCl)

    • Phosphate-buffered saline (PBS)

    • 5% Dextrose in water (D5W)

    • A mixture of DMSO, Cremophor EL, and saline (e.g., 10:10:80 v/v/v) for poorly soluble compounds. Note: Some vehicles like Cremophor can have their own biological effects and should be used with caution.

  • Dose Formulation: The compound should be formulated to the desired concentration in the chosen vehicle. For suspensions, ensure homogeneity before and during administration.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1] A typical single-dose PK study in mice would involve administering the compound via two different routes (e.g., IV and PO) to determine key parameters like bioavailability.

Experimental Protocol: Murine Pharmacokinetic Study
  • Animal Model: Male or female CD-1 or C57BL/6 mice, 8-12 weeks old.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).

  • Procedure:

    • Administer the compound at the specified dose.

    • Collect blood samples (e.g., via retro-orbital or submandibular bleeding) at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Hypothetical Pharmacokinetic Parameters
ParameterIntravenous (IV) @ 2 mg/kgOral (PO) @ 10 mg/kg
Cmax (ng/mL)1500850
Tmax (h)0.081.0
AUClast (ngh/mL)32007500
AUCinf (ngh/mL)32507600
Half-life (t½) (h)2.53.1
Clearance (CL) (mL/h/kg)615-
Volume of Distribution (Vd) (L/kg)2.2-
Bioavailability (F%) -46.8%

Table populated with hypothetical data for illustrative purposes.

In Vivo Efficacy Studies

Efficacy studies in animal models of cancer, such as xenograft models, are used to assess the antitumor activity of a compound.

Experimental Protocol: Human Tumor Xenograft Model in Mice
  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

  • Cell Line: A human cancer cell line relevant to the compound's in vitro activity (e.g., A549 lung carcinoma).

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control.

      • Group 2: Test compound (e.g., 20 mg/kg, IP, daily).

      • Group 3: Positive control (a standard-of-care chemotherapy agent).

    • Administer treatments for a specified period (e.g., 21 days).

    • Monitor tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: Hypothetical Tumor Growth Inhibition
Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)
Vehicle ControlDaily, IP1500 ± 250-
This compound Analog 20 mg/kg, Daily, IP 675 ± 150 55%
Positive Control[Dose & Schedule]450 ± 10070%

Table populated with hypothetical data for illustrative purposes.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis start Implant Tumor Cells in Mice tumor_growth Allow Tumors to Reach ~100 mm³ start->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer Vehicle, this compound, or Positive Control randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor Daily for 21 days monitor->treat end_study End of Study monitor->end_study collect Collect Tumors end_study->collect analyze Analyze Data (TGI, etc.) collect->analyze

Generalized workflow for an in vivo efficacy study.

Toxicology Studies

Toxicology studies are performed to identify potential adverse effects of a compound and to determine a safe dose range. These can range from acute (single dose) to subchronic or chronic (repeated dose) studies.

Experimental Protocol: Acute Toxicology Study in Rats
  • Animal Model: Sprague-Dawley rats, 8-10 weeks old, equal numbers of males and females.

  • Groups:

    • Group 1: Vehicle control.

    • Groups 2-4: Increasing single doses of the test compound (e.g., 50, 200, 1000 mg/kg, PO).

  • Procedure:

    • Administer a single dose of the compound or vehicle.

    • Observe animals for clinical signs of toxicity at regular intervals for 14 days.

    • Record body weight changes.

    • At day 14, perform a gross necropsy on all animals.

    • Collect blood for hematology and clinical chemistry analysis.

    • Collect major organs for histopathological examination.

  • Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL) and identify any target organs of toxicity.

Data Presentation: Hypothetical Acute Toxicology Endpoints
Dose Group (mg/kg)MortalityClinical Signs ObservedKey Necropsy Findings
0 (Vehicle)0/10NoneNo abnormalities
500/10NoneNo abnormalities
2000/10Transient lethargy (resolved within 24h)No abnormalities
10002/10Severe lethargy, piloerection, decreased body weightMild liver discoloration

Table populated with hypothetical data for illustrative purposes.

Hypothetical Signaling Pathway

Sesterterpenoids have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis.[2][3] A plausible mechanism for a this compound-like compound could involve the modulation of key proteins in the intrinsic apoptosis pathway. Many natural products with anticancer properties are known to target apoptosis pathways.[4][5][6][7]

G cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound-like Compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Bcl2->Bax CytoC Cytochrome c Bax->CytoC release Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Hypothetical apoptosis signaling pathway for a sesterterpenoid.

References

Application Notes and Protocols for CRISPR-Cas9 Screening with Variecolin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling researchers to systematically interrogate the genome to identify genes that modulate cellular responses to various stimuli, including therapeutic compounds. This application note provides a detailed protocol for conducting a genome-wide CRISPR-Cas9 knockout screen in cancer cell lines treated with Variecolin, a fungal sesterterpenoid with potent anti-cancer properties. By identifying genes whose loss confers sensitivity or resistance to this compound, researchers can gain valuable insights into its mechanism of action, identify potential biomarkers for patient stratification, and discover novel combination therapy strategies. While the precise signaling pathways modulated by this compound are still under investigation, it is known to induce apoptosis and inhibit proliferation in cancer cells. This protocol will therefore serve as a comprehensive guide for researchers aiming to elucidate the genetic dependencies of this compound's cytotoxic effects.

Data Presentation: Analysis of CRISPR-Cas9 Screen Results

The analysis of a CRISPR-Cas9 screen with this compound treatment aims to identify single guide RNAs (sgRNAs), and by extension, the genes they target, that are significantly enriched or depleted in the this compound-treated cell population compared to a control population. This is typically achieved using bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout), which calculates various statistical metrics to rank genes based on their effect on cellular fitness in the presence of the drug.[1][2]

The quantitative data from such a screen can be summarized in the following tables:

Table 1: Top 10 Genes Sensitizing Cells to this compound Treatment (Negative Selection)

Gene SymbolRankLog2 Fold Change (LFC)p-valueFalse Discovery Rate (FDR)
GENE_A1-2.581.25E-082.10E-05
GENE_B2-2.313.40E-084.55E-05
GENE_C3-2.158.91E-089.87E-05
GENE_D4-2.031.52E-071.45E-04
GENE_E5-1.982.78E-072.31E-04
GENE_F6-1.894.15E-073.12E-04
GENE_G7-1.826.32E-074.25E-04
GENE_H8-1.768.99E-075.67E-04
GENE_I9-1.711.21E-067.01E-04
GENE_J10-1.651.58E-068.54E-04

This table presents hypothetical data for genes whose knockout leads to increased sensitivity to this compound, resulting in their depletion from the cell population (negative Log2 Fold Change).

Table 2: Top 10 Genes Conferring Resistance to this compound Treatment (Positive Selection)

Gene SymbolRankLog2 Fold Change (LFC)p-valueFalse Discovery Rate (FDR)
GENE_K13.122.89E-095.01E-06
GENE_L22.985.12E-097.89E-06
GENE_M32.761.05E-081.32E-05
GENE_N42.652.33E-082.54E-05
GENE_O52.514.78E-084.67E-05
GENE_P62.437.12E-086.32E-05
GENE_Q72.351.11E-078.99E-05
GENE_R82.281.89E-071.34E-04
GENE_S92.192.54E-071.76E-04
GENE_T102.113.88E-072.43E-04

This table presents hypothetical data for genes whose knockout provides a survival advantage in the presence of this compound, leading to their enrichment in the cell population (positive Log2 Fold Change).

Experimental Protocols

Cell Line Preparation and Lentivirus Production
  • Cell Line Selection and Culture:

    • Select a cancer cell line of interest that is amenable to lentiviral transduction and exhibits sensitivity to this compound.

    • Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure the cells are healthy and in the logarithmic growth phase before transduction.

  • Lentiviral Packaging of CRISPR Library:

    • Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.

    • Collect the lentivirus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

    • The virus can be concentrated by ultracentrifugation if necessary. Aliquot and store at -80°C.

  • Lentiviral Titer Determination:

    • Determine the viral titer to ensure a low multiplicity of infection (MOI) of 0.3-0.5 for the screen. This is crucial to ensure that most cells receive a single sgRNA.

    • Transduce the target cells with serial dilutions of the lentivirus in the presence of polybrene (8 µg/mL).

    • After 24-48 hours, select the transduced cells with an appropriate antibiotic (e.g., puromycin).

    • Count the number of viable cells in each dilution to calculate the viral titer.

CRISPR-Cas9 Library Screening with this compound
  • Lentiviral Transduction of Target Cells:

    • Seed the target cells at a density that will result in the desired cell number for transduction.

    • Transduce the cells with the CRISPR library lentivirus at an MOI of 0.3-0.5 to ensure single sgRNA integration per cell. The number of cells transduced should be sufficient to maintain a representation of at least 200-500 cells per sgRNA in the library.

    • After 24 hours, replace the virus-containing medium with fresh medium.

  • Antibiotic Selection:

    • 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

    • Maintain the selection for 3-7 days until a non-transduced control plate shows complete cell death.

  • This compound Treatment:

    • After selection, split the cells into two populations: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group.

    • Determine the optimal concentration of this compound to use for the screen. This is typically the IC50 (the concentration that inhibits 50% of cell growth) or a slightly lower concentration that still provides selective pressure.

    • Treat the cells for a duration that allows for the observation of a significant phenotypic effect (e.g., 14-21 days), ensuring that the cell population is passaged as needed to maintain a representative number of cells per sgRNA.

    • At each passage, collect a cell pellet for the "time zero" reference point and for subsequent time points.

Genomic DNA Extraction, sgRNA Sequencing, and Data Analysis
  • Genomic DNA Extraction:

    • At the end of the treatment period, harvest the control and this compound-treated cell populations.

    • Extract high-quality genomic DNA from the cell pellets using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification of sgRNA Cassettes:

    • Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette. Use a high-fidelity polymerase to minimize PCR bias.

    • Perform a two-step PCR to add Illumina sequencing adapters and barcodes for multiplexing samples.

  • Next-Generation Sequencing (NGS):

    • Purify the PCR products and quantify the library.

    • Pool the libraries and perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq) to determine the abundance of each sgRNA.

  • Data Analysis:

    • Demultiplex the sequencing reads based on the barcodes.

    • Align the reads to the sgRNA library reference to count the number of reads for each sgRNA.

    • Use software such as MAGeCK to normalize the read counts and identify sgRNAs and genes that are significantly enriched or depleted in the this compound-treated samples compared to the control samples.[1] The output will provide metrics such as log2 fold change, p-value, and false discovery rate for each gene.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A sgRNA Library Plasmid D Lentivirus Production A->D B Packaging & Envelope Plasmids B->D C HEK293T Cells C->D F Lentiviral Transduction (MOI 0.3-0.5) D->F E Target Cancer Cells E->F G Antibiotic Selection (e.g., Puromycin) F->G H Split Population G->H I Control (Vehicle) H->I J This compound Treatment H->J K Genomic DNA Extraction I->K J->K L sgRNA PCR Amplification K->L M Next-Generation Sequencing L->M N Data Analysis (e.g., MAGeCK) M->N O Hit Identification & Validation N->O

Caption: Experimental workflow for a CRISPR-Cas9 screen with this compound.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_regulation Regulation This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2->Bax_Bak

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Variecolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variecolin, a fungal sesterterpenoid, has been identified as a compound with potential anticancer properties.[1][2][3] Sesterterpenoids, a class of C25 isoprenoid compounds, are known to exhibit a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][4] The mechanism of action for many sesterterpenoids involves the induction of programmed cell death, or apoptosis.[1][2][4]

Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[5] Consequently, compounds that can selectively induce apoptosis in cancer cells are promising candidates for novel therapeutics. Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[6] One of the most common methods employs a dual-staining protocol with Annexin V and Propidium Iodide (PI). Annexin V is a protein with a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells. This dual-staining allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

This document provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using Annexin V/PI staining and flow cytometry. It also presents a plausible signaling pathway for this compound-induced apoptosis based on the known mechanisms of related sesterterpenoid compounds and includes templates for data presentation.

Experimental Protocols

I. Preliminary Dose-Response and Time-Course Studies

Prior to the main apoptosis assay, it is crucial to determine the optimal concentration and incubation time of this compound. This is typically achieved through a cell viability assay, such as the MTT or MTS assay.

  • Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare a series of this compound dilutions in complete cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration used for the this compound dilutions.

  • Incubation: Incubate the cells for different time points (e.g., 24, 48, and 72 hours).

  • Cell Viability Assay: At each time point, perform an MTT or MTS assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for this compound at each time point. For the apoptosis assay, select a concentration around the IC50 value and a time point that shows a significant decrease in cell viability.

II. Apoptosis Analysis by Annexin V/PI Flow Cytometry

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • 6-well plates or T-25 flasks

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and allow them to reach 70-80% confluency. Treat the cells with the predetermined optimal concentration of this compound and a vehicle control for the chosen duration. It is also recommended to include a positive control for apoptosis (e.g., treatment with staurosporine (B1682477) or etoposide).

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Gently collect the cells by centrifugation.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). For accurate analysis, set up compensation controls for single-stained (Annexin V-FITC only and PI only) and unstained cells.

Data Presentation

Quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Table 1: Quantification of Apoptosis in this compound-Treated Cancer Cells

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
Vehicle Control (DMSO)0.1%94.8 ± 2.52.8 ± 0.92.4 ± 0.6
This compound1075.6 ± 3.415.3 ± 2.29.1 ± 1.8
This compound2542.1 ± 4.138.7 ± 3.519.2 ± 2.9
This compound5015.8 ± 2.955.4 ± 4.828.8 ± 3.7
Positive Control (Staurosporine)110.5 ± 1.860.1 ± 5.229.4 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation and Treatment cluster_harvest Sample Collection cluster_stain Staining cluster_analysis Data Acquisition and Analysis seed Seed Cancer Cells treat Treat with this compound (and controls) seed->treat harvest Harvest Cells (Adherent/Suspension) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain flow Acquire Data on Flow Cytometer stain->flow analyze Analyze Apoptosis Data (Quadrant Analysis) flow->analyze

Caption: Experimental workflow for apoptosis analysis.

Plausible Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other anticancer sesterterpenoids, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the activation of Mitogen-Activated Protein Kinases (MAPKs) and modulation of the Bcl-2 family of proteins.

G cluster_mapk MAPK Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound JNK JNK/p38 This compound->JNK ERK ERK This compound->ERK Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Inhibition ERK->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical this compound-induced apoptosis pathway.

Logical Relationship of Data Analysis

The analysis of Annexin V and PI staining data allows for the categorization of cells into four distinct populations.

G cluster_staining cluster_population TotalCells Total Cell Population AnnexinV_neg Annexin V Negative AnnexinV_pos Annexin V Positive PI_neg PI Negative PI_pos PI Positive Viable Viable AnnexinV_neg->Viable Quadrant 4 EarlyApoptotic Early Apoptotic AnnexinV_pos->EarlyApoptotic Quadrant 3 LateApoptotic Late Apoptotic/ Necrotic AnnexinV_pos->LateApoptotic Quadrant 2 PI_neg->Viable Quadrant 4 PI_neg->EarlyApoptotic Quadrant 3 PI_pos->LateApoptotic Quadrant 2

Caption: Data analysis quadrants for flow cytometry.

References

High-Throughput Screening Assays for Variecolin Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variecolin, a fungal sesterterpenoid, and its analogues have emerged as promising scaffolds for the development of novel anticancer therapeutics. Early studies indicate that these compounds possess potent cytotoxic effects against various cancer cell lines. High-throughput screening (HTS) plays a pivotal role in rapidly evaluating large libraries of such analogues to identify lead candidates with optimal activity and selectivity. This document provides detailed application notes and protocols for a suite of HTS assays tailored for the comprehensive screening of this compound analogues. The assays are designed to assess cytotoxicity, target engagement, and anti-angiogenic potential, providing a multi-parametric evaluation of compound efficacy.

Data Presentation: Comparative Cytotoxicity of this compound Analogues

The following table summarizes hypothetical, yet representative, quantitative data for the cytotoxic activity of this compound and its analogues against a panel of human cancer cell lines. This data is typically generated using the MTT assay protocol outlined below.

CompoundAnalogue IDMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)Notes
This compoundV-0011.2 ± 0.32.5 ± 0.51.8 ± 0.4Parent Compound
Analogue 1VA-0010.8 ± 0.21.5 ± 0.31.1 ± 0.2Increased Potency
Analogue 2VA-0025.6 ± 1.17.2 ± 1.56.3 ± 1.3Reduced Potency
Analogue 3VA-0031.5 ± 0.43.1 ± 0.62.0 ± 0.5Similar Potency to Parent
Analogue 4VA-0040.5 ± 0.10.9 ± 0.20.7 ± 0.1High Potency
Analogue 5VA-005> 50> 50> 50Inactive

Experimental Protocols

Cell Viability and Cytotoxicity Screening: MTT Assay

This assay determines the concentration at which this compound analogues inhibit cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals.[1][2][3]

Materials:

  • This compound analogues dissolved in DMSO (10 mM stock)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogues in complete culture medium. A typical final concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Target Engagement Screening: Fluorescence Polarization Assay

This assay is designed to identify this compound analogues that bind to a specific protein target. Fluorescence Polarization (FP) measures the change in the polarization of emitted light from a fluorescent probe.[1][4][5] When a small fluorescently labeled ligand (tracer) is unbound, it rotates rapidly, resulting in low polarization. Upon binding to a larger protein, its rotation slows, leading to an increase in polarization. Unlabeled compounds that compete for the binding site will displace the tracer, causing a decrease in polarization.

Hypothetical Target: For the purpose of this protocol, we will hypothesize that this compound analogues target a specific kinase, "Kinase-X," which is implicated in cancer cell proliferation.

Materials:

  • Purified recombinant Kinase-X

  • A fluorescently labeled tracer known to bind Kinase-X (e.g., a fluorescently tagged known inhibitor)

  • This compound analogues dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Black, low-volume 384-well assay plates

  • Fluorescence polarization plate reader

Protocol:

  • Assay Optimization:

    • Determine the optimal concentration of the fluorescent tracer and Kinase-X by performing a saturation binding experiment to achieve a stable and significant polarization window.

  • Compound Screening:

    • In a 384-well plate, add 5 µL of each this compound analogue dilution in assay buffer.

    • Add 5 µL of Kinase-X solution (at 2x the final optimized concentration) to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the fluorescent tracer solution (at 2x the final optimized concentration) to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition of tracer binding for each compound concentration.

    • Identify "hits" as compounds that cause a significant decrease in polarization compared to the no-inhibitor control.

    • For hits, perform dose-response experiments to determine the IC50 for target binding.

Anti-Angiogenesis Screening: High-Content Imaging of Tube Formation

This assay assesses the ability of this compound analogues to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.[6][7] High-content imaging allows for the quantitative analysis of various morphological features of the tube network.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM-2)

  • Matrigel or a similar basement membrane extract

  • 96-well imaging plates (black wall, clear bottom)

  • This compound analogues dissolved in DMSO

  • Calcein AM or Hoechst 33342 for cell staining

  • High-content imaging system and analysis software

Protocol:

  • Plate Coating:

    • Thaw Matrigel on ice and dilute with cold serum-free medium.

    • Coat the wells of a 96-well imaging plate with a thin layer of the diluted Matrigel.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Seed HUVECs (1.5 x 10^4 cells/well) onto the Matrigel-coated plate in EGM-2.

    • Immediately add the this compound analogues at various concentrations. Include a vehicle control and a known angiogenesis inhibitor (e.g., Sunitinib) as a positive control.

  • Incubation and Tube Formation:

    • Incubate the plate at 37°C and 5% CO2 for 6-18 hours to allow for the formation of tube-like structures.

  • Staining and Imaging:

    • After incubation, carefully remove the medium and stain the cells with Calcein AM (for live cell imaging of the cytoplasm) or fix and stain with a nuclear stain like Hoechst 33342.

    • Acquire images using a high-content imaging system.

  • Image Analysis:

    • Use image analysis software to quantify parameters of angiogenesis, such as:

      • Total tube length

      • Number of junctions/nodes

      • Number of branches

      • Total mesh area

  • Data Analysis:

    • Normalize the quantified parameters to the vehicle control.

    • Generate dose-response curves to determine the IC50 for the inhibition of each angiogenic parameter.

Visualization of Workflows and Pathways

Experimental_Workflow_for_Variecolin_Analogue_Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization This compound Analogue Library This compound Analogue Library MTT Assay MTT Assay This compound Analogue Library->MTT Assay Cytotoxicity Active Analogues Active Analogues MTT Assay->Active Analogues Identify Hits (IC50) FP Assay FP Assay Active Analogues->FP Assay Target Engagement Angiogenesis Assay Angiogenesis Assay Active Analogues->Angiogenesis Assay Functional Effect Lead Candidates Lead Candidates FP Assay->Lead Candidates Angiogenesis Assay->Lead Candidates

Caption: High-throughput screening workflow for this compound analogues.

PI3K_Akt_mTOR_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition promotes Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound Analogue This compound Analogue This compound Analogue->Akt inhibits (hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a this compound analogue.

Fluorescence_Polarization_Assay_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition -> Low Polarization Tracer Fluorescent Tracer Depolarized Light Depolarized Light Tracer->Depolarized Light Rapid Rotation Protein Protein Target BoundComplex Tracer-Protein Complex Polarized Light Polarized Light BoundComplex->Polarized Light Slow Rotation Tracer_b Fluorescent Tracer This compound Analogue This compound Analogue Protein_c Protein Target This compound Analogue->Protein_c binds Tracer_c Fluorescent Tracer Depolarized Light_c Depolarized Light_c Tracer_c->Depolarized Light_c remains free

References

Application Notes and Protocols for Evaluating Variecolin Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variecolin, a sesterterpenoid natural product, and its analogues have demonstrated significant potential as anticancer agents in preclinical studies. This document provides detailed application notes and protocols for testing the efficacy of this compound and its derivatives in established animal models of cancer. Due to the limited availability of in vivo efficacy data for this compound itself, this guide will utilize data and mechanistic insights from a closely related and well-studied sesterterpenoid, Ophiobolin A, as a representative example to illustrate the experimental design, data interpretation, and potential mechanisms of action. These protocols are intended to serve as a comprehensive resource for researchers designing and executing preclinical studies to evaluate novel anticancer compounds.

Data Presentation: Efficacy of Sesterterpenoids in Xenograft Models

The following tables summarize representative quantitative data from in vivo studies of sesterterpenoids, which can be used as a benchmark for evaluating this compound's efficacy.

Table 1: In Vivo Antitumor Activity of Ophiobolin A in a B16F10 Melanoma Mouse Model

Treatment GroupDose (mg/kg)Administration RouteMean Survival Time (days)Increase in Lifespan (%)Tumor Volume Inhibition (%)Reference
Control (Vehicle)-Intravenous21--[1]
Ophiobolin A10Intravenous>25.2>20Not Reported[1]

Note: This data is provided as a representative example of sesterterpenoid efficacy. Actual results for this compound may vary.

Table 2: Hypothetical In Vivo Efficacy Data for this compound in a Human Glioblastoma (U87MG) Xenograft Model

Treatment GroupDose (mg/kg/day)Administration RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Intraperitoneal1250 ± 150-+5.2
This compound10Intraperitoneal750 ± 12040+2.1
This compound20Intraperitoneal450 ± 9064-1.5
Positive Control (Temozolomide)50Oral500 ± 10060-3.0

This table presents hypothetical data to illustrate how results for this compound could be structured and compared.

Experimental Protocols

Human Tumor Xenograft Model in Athymic Nude Mice

This protocol describes the establishment of a subcutaneous human tumor xenograft model to evaluate the in vivo anticancer efficacy of this compound.

Materials:

  • Human cancer cell line (e.g., U87MG glioblastoma, A549 lung carcinoma)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Athymic nude mice (nu/nu), 4-6 weeks old

  • This compound, dissolved in a suitable vehicle (e.g., DMSO, saline with Tween 80)

  • Positive control drug (e.g., Temozolomide for glioblastoma)

  • Calipers

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions (37°C, 5% CO2) to ~80% confluency.

  • Cell Preparation:

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL. Keep on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.[2]

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure the tumor length (L) and width (W) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.[3]

  • Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).

    • Administer this compound and control treatments via the chosen route (e.g., intraperitoneal, intravenous, oral) according to the predetermined dosing schedule.

    • Monitor animal body weight and general health throughout the study.

  • Endpoint and Data Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

    • At the endpoint, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[4]

    • Tumor tissue can be fixed in formalin for subsequent immunohistochemical analysis.

Immunohistochemistry for Apoptosis Markers

This protocol details the procedure for detecting apoptotic markers in tumor tissue sections to investigate the mechanism of this compound-induced cell death.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections (5 µm)

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-Bax, Mouse anti-Bcl-2

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene.

    • Rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking:

    • Incubate sections with blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Incubate sections with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Apply DAB substrate and monitor for color development.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Analysis:

    • Examine the slides under a microscope and quantify the percentage of positively stained cells for each marker.

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Efficacy Testing cluster_analysis Mechanism of Action Analysis Cell_Culture Cancer Cell Culture (e.g., U87MG) Variecolin_Treatment_IV This compound Treatment Cell_Culture->Variecolin_Treatment_IV Cell_Implantation Subcutaneous Cell Implantation in Mice Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Variecolin_Treatment_IV->Cytotoxicity_Assay Cytotoxicity_Assay->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Treatment_Groups Randomization into Treatment Groups Variecolin_Treatment_IVV This compound Administration Tumor_Measurement Tumor Volume Measurement Endpoint Study Endpoint & Tumor Excision IHC Immunohistochemistry (Apoptosis Markers) Endpoint->IHC Data_Analysis Data Analysis & Interpretation IHC->Data_Analysis

Caption: Experimental workflow for evaluating this compound efficacy.

Apoptotic_Signaling_Pathway This compound Sesterterpenoid (e.g., Ophiobolin A) ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Mitochondria Mitochondria This compound->Mitochondria Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates ER_Stress->Mitochondria Mitochondria->Bax Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Promotes Bcl2->Cytochrome_c Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for sesterterpenoids.

References

Troubleshooting & Optimization

How to improve Variecolin solubility in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Variecolin in aqueous buffers for experimental use.

Troubleshooting Guide

Problem: this compound precipitates out of my aqueous buffer upon dilution from an organic stock.

This is a common issue for hydrophobic compounds like this compound. The following step-by-step guide will help you troubleshoot and resolve this solubility challenge.

Step 1: Optimizing the Co-solvent Concentration

The initial and simplest approach is to optimize the concentration of the organic co-solvent in your final aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of hydrophobic compounds.

  • Rationale: While this compound is soluble in 100% DMSO, its solubility decreases significantly as the percentage of aqueous buffer increases. Many experimental systems, particularly cell-based assays, have a limited tolerance for organic solvents.

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).

    • Determine the maximum tolerable DMSO concentration for your specific experiment (typically between 0.1% and 1% v/v).

    • Perform serial dilutions of your this compound stock into the aqueous buffer, ensuring the final DMSO concentration does not exceed the determined tolerance.

    • Visually inspect for any precipitation immediately after dilution and after a short incubation period (e.g., 30 minutes) at the experimental temperature.

  • Troubleshooting Workflow:

    G A Start: this compound Precipitation B Prepare High-Concentration This compound Stock in 100% DMSO A->B C Determine Max Tolerable DMSO % for Assay B->C D Prepare Serial Dilutions in Aqueous Buffer C->D E Visually Inspect for Precipitation D->E F Precipitation Observed? E->F G Yes F->G Precipitate Forms H No F->H Clear Solution J Proceed to Step 2: pH Adjustment G->J I Proceed with Experiment H->I

    Caption: Workflow for optimizing co-solvent concentration.

Step 2: Adjusting the pH of the Aqueous Buffer

The solubility of a compound can be influenced by its ionization state, which is dependent on the pH of the solution.

  • Rationale: If this compound has ionizable functional groups, adjusting the pH of the aqueous buffer can increase its solubility. For a weakly acidic compound, a higher pH (more basic) will increase solubility, while for a weakly basic compound, a lower pH (more acidic) will be beneficial.

  • Procedure:

    • Based on the chemical structure of this compound (C25H36O2), it is largely non-ionizable under typical physiological pH ranges. However, slight adjustments may still be beneficial.

    • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, and 8.0).

    • Attempt to dissolve this compound (diluted from a DMSO stock) in each buffer and observe for precipitation.

Step 3: Employing Solubilizing Excipients

If optimizing the co-solvent and pH is insufficient, the use of solubilizing agents should be explored. Common categories include surfactants and cyclodextrins.

  • Rationale:

    • Surfactants: These amphiphilic molecules form micelles in aqueous solutions. Hydrophobic compounds like this compound can partition into the hydrophobic core of these micelles, increasing their apparent solubility.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their solubility in water.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a this compound stock solution concentration?

A1: A common starting point for a primary stock solution in 100% DMSO is 10-50 mM. This high concentration allows for significant dilution into your aqueous buffer while keeping the final DMSO concentration low.

Q2: My this compound precipitates even with 1% DMSO. What should I try next?

A2: If optimizing the co-solvent concentration is not successful, the next step is to try solubilizing excipients. Based on the data in Table 1, using a cyclodextrin (B1172386) like HP-β-CD or a surfactant like Polysorbate 80 could significantly improve solubility.

Q3: Are there potential downsides to using surfactants or cyclodextrins?

A3: Yes. At higher concentrations, some surfactants can be cytotoxic or interfere with cellular membranes. Cyclodextrins can also interact with components of cell membranes, such as cholesterol. It is crucial to determine the non-toxic concentration range for any excipient in your specific experimental system and to include appropriate vehicle controls.

Q4: How do I prepare a this compound formulation with cyclodextrins?

A4: Please refer to the detailed experimental protocol provided below for preparing a this compound-cyclodextrin inclusion complex.

Quantitative Data on this compound Solubility Enhancement

The following table summarizes hypothetical experimental data for this compound solubility in a phosphate-buffered saline (PBS) at pH 7.4 with various solubilizing agents.

Formulation This compound Concentration (µM) Appearance Notes
1% DMSO in PBS< 1PrecipitationBaseline solubility
1% DMSO, 1% Polysorbate 80 in PBS50Clear SolutionSignificant improvement
1% DMSO, 2% HP-β-CD in PBS100Clear SolutionExcellent solubility
1% DMSO, 1% Solutol HS 15 in PBS75Clear SolutionGood improvement

Table 1: Apparent solubility of this compound in PBS (pH 7.4) with different solubilizing agents.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Vortex mixer

    • Sonicator (optional)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer.

    • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

    • Continue stirring at room temperature for 1-2 hours. Gentle heating (e.g., 37°C) may be applied to facilitate complexation.

    • Vortex or sonicate the mixture intermittently to aid dissolution.

    • Once the this compound is fully dissolved (indicated by a clear solution), filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

    • Determine the final concentration of this compound using a suitable analytical method (e.g., HPLC-UV).

Hypothetical Signaling Pathway Involving this compound

This compound, as a sesterterpenoid, could potentially interact with various cellular signaling pathways. The following diagram illustrates a hypothetical pathway where this compound might inhibit a key kinase, leading to downstream effects on cell proliferation.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes This compound This compound This compound->Kinase B Inhibits Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to

Caption: Hypothetical signaling pathway showing this compound inhibition.

Technical Support Center: Overcoming Variecolin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Variecolin is a sesterterpenoid natural product with demonstrated potent anticancer activity. However, publicly available research on its specific mechanism of action and resistance pathways in cancer cells is limited. Therefore, this technical support center provides guidance based on the known activities of related sesterterpenoid compounds and general principles of cancer drug resistance. The troubleshooting guides and FAQs are intended to offer a starting point for researchers and may require adaptation based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound in cancer cells?

A1: Based on studies of related sesterterpenoids, this compound is likely to exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many sesterterpenoids trigger programmed cell death in cancer cells.[1][2]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Inhibition of Key Signaling Pathways: Sesterterpenoids have been shown to modulate signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[3]

Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

A2: While specific resistance mechanisms to this compound have not been documented, cancer cells could employ several general strategies to evade its cytotoxic effects:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.

  • Alteration of the Drug Target: Mutations in the cellular target of this compound could prevent the drug from binding effectively.

  • Activation of Pro-Survival Pathways: Cancer cells might upregulate alternative signaling pathways to compensate for the inhibitory effects of this compound.

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[4]

Q3: What is a typical effective concentration range for sesterterpenoids in in vitro cancer cell line studies?

A3: The effective concentration of sesterterpenoids can vary significantly depending on the specific compound and the cancer cell line being tested. However, many compounds in this class exhibit potent cytotoxicity in the nanomolar to low micromolar range. See the table below for examples from related compounds.

Troubleshooting Guides

Issue 1: Inconsistent cytotoxic effects of this compound between experiments.

  • Question: We are observing significant variability in the IC50 values of this compound in our cancer cell line across different experimental setups. What could be the cause?

  • Answer:

    • Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent. Cells at different growth phases can exhibit varying sensitivity to anticancer agents.

    • Compound Stability: this compound, as a natural product, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment and store the stock solution appropriately (e.g., at -20°C or -80°C, protected from light).

    • Assay-Specific Variability: The choice of cytotoxicity assay (e.g., MTT, SRB, CellTiter-Glo) can influence the results. Ensure that the chosen assay is linear in the range of cell numbers used and that the compound does not interfere with the assay chemistry.

Issue 2: Cancer cells appear to be intrinsically resistant to this compound.

  • Question: Our cancer cell line of interest shows little to no response to this compound, even at high concentrations. How can we investigate this?

  • Answer:

    • Confirm Compound Activity: Test this compound on a known sensitive cancer cell line to confirm the potency of your compound stock.

    • Investigate Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) with and without a known ABC transporter inhibitor (e.g., verapamil) to assess whether your cell line has high efflux pump activity. A significant increase in fluorescence in the presence of the inhibitor would suggest that drug efflux is a potential resistance mechanism.

    • Profile Key Survival Pathways: Perform western blotting or other protein analysis techniques to examine the basal expression and activation status of key pro-survival proteins (e.g., Akt, mTOR, Bcl-2 family members). Constitutive activation of these pathways may confer intrinsic resistance.

Issue 3: Cancer cells develop acquired resistance to this compound over time.

  • Question: After continuous culture with sub-lethal doses of this compound, our cancer cell line has become significantly less sensitive. How can we overcome this acquired resistance?

  • Answer:

    • Combination Therapy: This is a common strategy to overcome acquired resistance.[4] Consider combining this compound with drugs that target different pathways. For example:

      • An inhibitor of a known resistance pathway (e.g., a PI3K inhibitor if the PI3K/Akt pathway is upregulated in resistant cells).

      • A standard-of-care chemotherapeutic agent to create a synergistic effect.

    • Targeting Drug Efflux: If increased expression of ABC transporters is confirmed in the resistant cells, co-administration of an ABC transporter inhibitor with this compound may restore sensitivity.

    • Epigenetic Modulators: Drugs that inhibit DNA methyltransferases (DNMTs) or histone deacetylases (HDACs) can sometimes re-sensitize resistant cells to chemotherapy.[4]

Data Presentation

Table 1: Cytotoxicity of Selected Sesterterpenoids Against Various Cancer Cell Lines

SesterterpenoidCancer Cell LineIC50 (µM)Reference
Ophiobolin AHuman leukemia (HL-60)0.5[1]
Ophiobolin AHuman colon cancer (HCT-116)0.8[1]
ScalaradialPancreatic cancer (Panc-1)7.5[5]
ScalaradialBladder cancer (NBT-T2)12.3[5]
GriffithiienePancreatic cancer (Panc-1)9.8[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_0 This compound This compound PI3K PI3K This compound->PI3K Inhibits Cell_Membrane Cell Membrane Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Plausible this compound signaling pathway.

Experimental_Workflow Start Start: Observe this compound Resistance Intrinsic_vs_Acquired Intrinsic or Acquired Resistance? Start->Intrinsic_vs_Acquired Intrinsic_Path Investigate Intrinsic Mechanisms Intrinsic_vs_Acquired->Intrinsic_Path Intrinsic Acquired_Path Develop Resistant Cell Line Intrinsic_vs_Acquired->Acquired_Path Acquired Efflux_Assay ABC Transporter Efflux Assay Intrinsic_Path->Efflux_Assay Pathway_Profiling Pathway Activation Profiling (e.g., Western Blot) Intrinsic_Path->Pathway_Profiling Genomic_Analysis Genomic/Transcriptomic Analysis of Resistant vs. Parental Acquired_Path->Genomic_Analysis Combination_Screen Combination Therapy Screening Efflux_Assay->Combination_Screen Pathway_Profiling->Combination_Screen Genomic_Analysis->Combination_Screen Validate_Hits Validate Synergistic Hits Combination_Screen->Validate_Hits Conclusion Identify and Overcome Resistance Mechanism Validate_Hits->Conclusion

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Variecolin Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Variecolin, ensuring its stability during long-term storage is critical for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on potential stability issues, troubleshooting, and best practices for storing and handling this fungal sesterterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a bioactive sesterterpenoid of fungal origin that has garnered interest for its potential therapeutic properties.[1][2] The stability of this compound is crucial because degradation can lead to a loss of biological activity, the formation of impurities with altered or toxic effects, and consequently, unreliable experimental results.

Q2: What are the primary factors that can affect this compound stability during long-term storage?

Based on the chemical structure of this compound, which contains susceptible functional groups like double bonds and a furanone-like ring, its stability can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3][4]

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.[5][6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the terpene structure.[3][5]

  • pH: The pH of the solution can catalyze hydrolytic degradation, particularly of the furanone-like moiety.[7]

  • Moisture: For solid samples, high humidity can promote degradation.[8]

Q3: What are the recommended storage conditions for this compound?

  • Solid Form: Store as a lyophilized powder at -20°C or -80°C for long-term storage.[9] The container should be tightly sealed and protected from light. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidation.

  • In Solution: Prepare solutions fresh for immediate use. If short-term storage is necessary, store in a tightly sealed vial at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the solution. The choice of solvent is also critical; aprotic and anhydrous solvents are generally preferred to minimize hydrolysis.

Q4: What are the visible signs of this compound degradation?

Visual inspection can sometimes provide initial clues of degradation:

  • Color Change: A change in the color of the solid or solution may indicate the formation of degradation products.[10]

  • Precipitation: For solutions, the appearance of precipitates could suggest degradation or reduced solubility of the compound or its degradants.

  • Changes in Physical State: Hygroscopic compounds may appear as a gel or oil if they have absorbed moisture.

Q5: How can I analytically assess the stability of my this compound sample?

The most reliable way to assess stability is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with UV or mass spectrometric (MS) detection can be used to quantify the amount of intact this compound and detect the presence of degradation products.[11][12] A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify the molecular weights of potential degradation products, providing insights into the degradation pathways.[13][14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity in an assay. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your this compound stock. 2. Prepare fresh solutions from a new or properly stored solid stock. 3. Perform an analytical check (e.g., HPLC) on your stock to confirm its integrity.
Appearance of new, unexpected peaks in HPLC analysis. Chemical degradation of this compound.1. Review the storage conditions (temperature, light exposure, solvent). 2. Consider the possibility of oxidation, hydrolysis, or photolysis. 3. If possible, use LC-MS to identify the mass of the new peaks to hypothesize their structures.
Inconsistent results between experiments. Instability of this compound in the experimental buffer or medium.1. Assess the stability of this compound under your specific experimental conditions (e.g., incubate in buffer and analyze by HPLC over time). 2. Adjust the pH or add antioxidants if degradation is observed.
Solid this compound appears discolored or clumpy. Oxidation or moisture absorption.1. Store the solid under an inert atmosphere and in a desiccator. 2. Before opening, allow the container to equilibrate to room temperature to prevent condensation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.[15][16]

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the solid this compound and a solution at 60°C.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC-UV/MS Analysis: Analyze the samples using a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Monitor the chromatograms for the appearance of new peaks and the decrease in the this compound peak. Use the MS data to determine the mass of the degradation products.

Protocol 2: Long-Term Stability Assessment of this compound

This protocol outlines a plan for monitoring the stability of this compound under recommended storage conditions over an extended period.[17]

Materials:

  • Solid this compound

  • This compound stock solution in an appropriate solvent

  • Temperature and humidity-controlled storage chambers

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation:

    • Store aliquots of solid this compound in tightly sealed, light-protected vials.

    • Prepare aliquots of a stock solution of this compound in a suitable solvent.

  • Storage Conditions:

    • Long-Term: Store samples at -20°C and -80°C.

    • Accelerated: Store samples at 4°C and 25°C with controlled humidity (e.g., 60% RH).

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, 12, 24 months).

  • Analysis: At each time point, analyze the samples by HPLC-UV/MS to quantify the remaining this compound and detect any degradation products.

  • Data Evaluation: Plot the concentration of this compound over time for each storage condition to determine the degradation rate and estimate the shelf-life.

Visualizations

Hypothetical Degradation Pathway of this compound This compound This compound (Intact Molecule) Oxidation Oxidative Stress (e.g., O2, Peroxides) This compound->Oxidation Unsaturated bonds Hydrolysis Hydrolytic Stress (e.g., Acid/Base) This compound->Hydrolysis Furanone-like ring Photolysis Photolytic Stress (e.g., UV Light) This compound->Photolysis Conjugated systems Oxidized_Products Oxidized Products (e.g., Epoxides, Hydroxylated derivatives) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products (e.g., Ring-opened furanone) Hydrolysis->Hydrolyzed_Products Photoisomers Photoisomers or Photodegradation Products Photolysis->Photoisomers

Caption: A diagram illustrating potential degradation pathways for this compound.

Experimental Workflow for this compound Stability Testing start Start: this compound Sample stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress storage Long-Term Storage (-20°C, 4°C, 25°C) start->storage sampling Collect Samples at Defined Time Points stress->sampling storage->sampling analysis HPLC-UV/MS Analysis sampling->analysis data Data Analysis: - Quantify this compound - Identify Degradants analysis->data report Report Stability Profile and Shelf-Life data->report

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for this compound Instability issue Inconsistent Experimental Results? check_storage Check Storage Conditions? issue->check_storage Yes new_sample Use a fresh, validated sample of this compound. issue->new_sample No improper_storage Improper Storage (Temp, Light, Air)? check_storage->improper_storage check_solution Assess Stability in Experimental Solution? solution_instability Degradation in Buffer/Media? check_solution->solution_instability improper_storage->check_solution No remedy_storage Action: Store at -80°C, protect from light, use inert gas. improper_storage->remedy_storage Yes remedy_solution Action: Adjust pH, add antioxidants, prepare fresh. solution_instability->remedy_solution Yes solution_instability->new_sample No

Caption: A logical diagram for troubleshooting this compound stability issues.

References

Variecolin In Vitro Research Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Variecolin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in in vitro settings and troubleshooting potential issues, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the proposed on-target mechanism of action for this compound's anticancer activity?

A1: this compound, a sesterterpenoid natural product, is believed to exert its anticancer effects primarily through the induction of apoptosis (programmed cell death).[1][2] The proposed mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the depolarization of the mitochondrial membrane and subsequent activation of caspase-9 and caspase-3.[1] It is also suggested that some sesterterpenoids can suppress signaling pathways crucial for cancer cell survival, such as the NF-κB and STAT3 pathways.[3]

Q2: We are observing significant cytotoxicity in our non-cancerous control cell line when treated with this compound. Is this indicative of an off-target effect?

A2: Yes, significant cytotoxicity in non-cancerous cell lines at concentrations effective against cancer cells could indicate off-target effects.[4] While this compound is intended to selectively target cancer cells, like many small molecules, it may interact with other cellular proteins, leading to unintended toxicity.[5] It is crucial to determine the therapeutic window by comparing the IC50 values in cancer cell lines versus non-cancerous cell lines.

Q3: Our experimental results with this compound show high variability between experiments. What are the potential causes?

A3: High variability in in vitro experiments with this compound can stem from several factors. These include inconsistencies in cell culture conditions (e.g., cell density, passage number), variations in the concentration and stability of this compound in the culture medium, and the inherent biological variability of the cell lines used. It is also important to ensure consistent incubation times and accurate cell counting methods.

Q4: Are there known this compound analogues with improved specificity and reduced off-target effects?

A4: Research has focused on the biosynthesis and derivatization of this compound to create analogues with enhanced anticancer properties and potentially greater specificity.[6] Through methods like replacing specific enzymes in the biosynthetic pathway, new analogues have been generated, with some showing potent anticancer activity comparable to the parent compound.[6] Further characterization of these analogues is needed to fully assess their off-target effect profiles.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Cytotoxicity in Control Cells Off-target effects of this compound.1. Perform a dose-response curve to determine the IC50 in both cancer and control cell lines. 2. Reduce the concentration of this compound to a level that is effective against cancer cells but minimally toxic to control cells. 3. Consider using a this compound analogue with potentially higher specificity.[6]
Inconsistent Anticancer Activity Degradation of this compound in media or cellular uptake issues.1. Prepare fresh stock solutions of this compound for each experiment. 2. Minimize the exposure of this compound solutions to light and elevated temperatures. 3. Verify the expression of any potential cellular transporters that may be involved in this compound uptake.
Unexpected Phenotype Observed Activation of an off-target signaling pathway.1. Perform a kinase profiling assay to identify potential off-target kinases. 2. Use pathway-specific inhibitors to dissect the signaling pathways being affected. 3. Compare the gene expression profiles of cells treated with this compound to identify differentially regulated genes.
Lack of Apoptosis Induction Cell line is resistant to apoptosis or issues with the detection assay.1. Confirm the expression of key apoptotic proteins (e.g., caspases, Bax, Bcl-2) in your cell line. 2. Use a positive control for apoptosis induction (e.g., staurosporine). 3. Try an alternative method for detecting apoptosis (e.g., Annexin V staining, TUNEL assay).

Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of this compound and its Analogue (Analogue 1)

CompoundCell LineIC50 (µM)
This compoundCancer Cell Line (e.g., HeLa)5.2
This compoundNon-cancerous Cell Line (e.g., HEK293)25.8
Analogue 1Cancer Cell Line (e.g., HeLa)4.8
Analogue 1Non-cancerous Cell Line (e.g., HEK293)55.3

Note: These are hypothetical values for illustrative purposes.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa) and a non-cancerous control cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Evaluation of Off-Target Effects using Kinase Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Materials:

  • This compound

  • Commercially available kinase profiling service or kit (e.g., DiscoverX KINOMEscan™, Promega Kinase-Glo®)

  • Cell lysate from treated cells (optional, for in-cell target engagement)

Procedure:

  • Follow the manufacturer's protocol for the chosen kinase profiling platform.

  • Typically, a fixed concentration of this compound (e.g., 1 µM) is screened against a panel of kinases.

  • The binding or inhibitory activity of this compound against each kinase is measured.

  • Results are often presented as a percentage of inhibition or binding affinity.

  • Follow-up dose-response assays should be performed for any identified off-target hits to determine their IC50 values.

Visualizations

Variecolin_Signaling_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress OffTarget Off-Target Kinase This compound->OffTarget Binds to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis OffTargetPathway Unintended Cellular Effects OffTarget->OffTargetPathway

Caption: Hypothetical signaling pathway of this compound's on-target and off-target effects.

Experimental_Workflow start Start: Observe Off-Target Cytotoxicity dose_response 1. Dose-Response Assay (MTT) in Cancer vs. Control Cells start->dose_response determine_ic50 2. Determine IC50 Values and Therapeutic Window dose_response->determine_ic50 is_selective Is there a sufficient therapeutic window? determine_ic50->is_selective optimize_conc 3a. Optimize this compound Concentration is_selective->optimize_conc Yes kinase_profile 3b. Kinase Profiling Assay is_selective->kinase_profile No end End: Reduced Off-Target Effects optimize_conc->end pathway_analysis 4. Pathway Analysis (e.g., Western Blot for p-kinases) kinase_profile->pathway_analysis analogue_testing 5. Test this compound Analogues for Improved Specificity pathway_analysis->analogue_testing analogue_testing->end

Caption: Workflow for troubleshooting and reducing this compound's off-target effects.

Troubleshooting_Logic issue Issue High Variability in Results cause1 Potential Cause 1 Reagent Instability Solution: Prepare fresh this compound stocks, protect from light. issue:head->cause1:head cause2 Potential Cause 2 Cell Culture Variation Solution: Standardize cell passage number and seeding density. issue:head->cause2:head cause3 Potential Cause 3 Assay Conditions Solution: Ensure consistent incubation times and use appropriate controls. issue:head->cause3:head

Caption: Logical troubleshooting guide for inconsistent experimental results.

References

Technical Support Center: Optimizing Variecolin Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Variecolin for cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture?

This compound is a fungal bioactive sesterterpenoid that has demonstrated potent anticancer activity. In cell culture, it is primarily used to study its cytotoxic and anti-proliferative effects on various cancer cell lines.

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

Based on available cytotoxicity data, a starting concentration range of 1 µM to 50 µM is recommended for initial range-finding experiments. The optimal concentration will be cell-line specific.

Q3: How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically below 0.5%.

Q4: How can I determine the optimal concentration of this compound for my specific cell line?

The optimal concentration should be determined experimentally by performing a dose-response assay, such as an MTT or XTT assay, to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). This involves treating your cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours) and then measuring cell viability.

Q5: What are the known or expected mechanisms of action for this compound?

While the precise signaling pathways modulated by this compound are still under investigation, many sesterterpenoids exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][2][3] It is hypothesized that this compound may act through similar mechanisms.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and practice consistent pipetting techniques.

    • To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.[4]

Issue 2: The compound does not show significant cytotoxicity even at high concentrations.

  • Possible Cause: The selected cell line may be resistant to this compound, the compound may have low solubility in the culture medium, or it may have degraded.

  • Troubleshooting Steps:

    • Confirm the stability and solubility of your this compound stock solution.

    • Visually inspect the culture medium for any signs of precipitation after adding the compound.

    • Consider testing a different cancer cell line that may be more sensitive.

Issue 3: Absorbance readings in my MTT assay are too low.

  • Possible Cause: Insufficient number of viable cells, inadequate incubation time with the MTT reagent, or incomplete solubilization of formazan (B1609692) crystals.

  • Troubleshooting Steps:

    • Optimize the initial cell seeding density. A typical range for a 96-well plate is 1,000 to 100,000 cells per well.[1]

    • Ensure the incubation time with the MTT reagent is sufficient (typically 1-4 hours).[1]

    • After adding the solubilization solution (e.g., DMSO), ensure all formazan crystals are completely dissolved by gentle mixing or shaking.[5]

Issue 4: High background absorbance in the MTT assay.

  • Possible Cause: Contamination of the culture or reagents, or interference from components in the cell culture medium.

  • Troubleshooting Steps:

    • Visually inspect cultures for any signs of microbial contamination.

    • Phenol (B47542) red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium for the duration of the MTT assay.[6]

    • Run a "no cell" control with the medium and this compound to determine if the compound itself absorbs at the measurement wavelength.

Data Presentation

Table 1: Cytotoxicity of this compound and its Analogs against Cancer Cell Lines. [7]

CompoundCell LineIC50 (µM)
This compoundMCF-728.3 ± 1.5
This compoundCT2619.4 ± 1.1
VariecolactoneMCF-7> 50
VariecolactoneCT26> 50
VariecololMCF-7> 50
VariecololCT26> 50

Data represents the mean ± standard deviation.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Remove the old medium from the 96-well plate and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing the MTT reagent.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[5]

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_treatment Add this compound to Cells seed_plate->add_treatment prep_this compound Prepare this compound Dilutions prep_this compound->add_treatment incubate_treatment Incubate (e.g., 48h) add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

potential_signaling_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting inconsistent results in Variecolin assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Variecolin assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions encountered during experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the handling and testing of this compound, a bioactive fungal sesterterpenoid with demonstrated anticancer properties.

Q1: My this compound extract yield is inconsistent between fermentation batches. What could be the cause?

Inconsistent yields of this compound are often attributable to variability in the fungal fermentation process. Several factors can influence the production of secondary metabolites like this compound.

Troubleshooting Steps:

  • Standardize Inoculum: Ensure the age, size, and physiological state of the fungal inoculum are consistent for each fermentation.

  • Media Composition: Minor variations in media components can significantly impact secondary metabolite production. Prepare media from the same lot of reagents whenever possible and ensure accurate measurements.

  • Cultivation Parameters: Strictly control and monitor parameters such as temperature, pH, agitation speed, and aeration rate. Document these parameters for each run to identify any deviations.

  • Fermentation Duration: The timing of harvest is critical as secondary metabolite production often occurs during a specific growth phase. Establish the optimal fermentation time for this compound production and adhere to it consistently.

Q2: I'm observing high variability in cell viability between replicate wells in my MTT assay with this compound. What are the likely sources of this variability?

High variability in MTT assays can obscure the true cytotoxic effect of this compound. The issue often lies in technical execution or cellular factors.

Troubleshooting Steps:

  • Inconsistent Cell Seeding: Uneven cell distribution is a primary cause of variability. Ensure your cell suspension is homogenous by gently pipetting or swirling before and during plating.

  • "Edge Effect": Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter media concentration and affect cell growth. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your analysis.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound dilutions will directly impact results. Ensure your pipettes are calibrated regularly and maintain a consistent pipetting technique.

  • Cell Health: Use cells that are in the exponential growth phase and have a consistent passage number. Over-passaged or unhealthy cells can respond inconsistently to treatment.

Q3: My MTT assay results show an unexpected increase in absorbance at high concentrations of this compound. What could be happening?

An increase in absorbance at high concentrations of a test compound can indicate interference with the MTT assay itself, rather than a true biological effect.

Troubleshooting Steps:

  • Compound Interference: this compound, like some natural products, may directly reduce the MTT reagent to its formazan (B1609692) product, leading to a false positive signal. To check for this, run a control plate with this compound in cell-free media. If a color change occurs, this indicates direct reduction of MTT by your compound.

  • Precipitation: At high concentrations, this compound may precipitate out of solution in the cell culture media. This precipitate can interfere with the absorbance reading. Visually inspect the wells under a microscope for any signs of precipitation. If observed, you may need to adjust the solvent or the highest concentration tested.

  • Cellular Stress Response: In some cases, low to moderate concentrations of a cytotoxic compound can induce a stress response in cells that temporarily increases metabolic activity, leading to higher MTT reduction. However, this is typically followed by a sharp decrease in viability at higher concentrations.

Q4: How can I be sure that the observed cytotoxicity is specific to this compound and not an artifact?

Ensuring the specificity of the observed effect is crucial in drug discovery research.

Troubleshooting Steps:

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in your experimental wells. This will account for any cytotoxic effects of the solvent itself.

  • Positive Control: Use a well-characterized cytotoxic compound as a positive control to ensure your assay is performing as expected.

  • Orthogonal Assays: Confirm your findings using a different viability assay that relies on a different mechanism. For example, a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, or a trypan blue exclusion assay.

  • Dose-Response Curve: A specific cytotoxic effect should demonstrate a clear dose-dependent relationship, where increasing concentrations of this compound lead to a proportional decrease in cell viability.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, as determined by MTT assay. Please note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and specific assay protocols.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast AdenocarcinomaData not consistently available in cited literature
A549 Lung CarcinomaData not consistently available in cited literature
HeLa Cervical AdenocarcinomaData not consistently available in cited literature
HepG2 Hepatocellular CarcinomaData not consistently available in cited literature

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

This protocol outlines the key steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: this compound Extraction and Purification Workflow

This protocol provides a general workflow for the extraction and purification of this compound from fungal cultures. Optimization may be required depending on the specific fungal strain and culture conditions.

Variecolin_Extraction_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification Fermentation 1. Fungal Culture in Liquid Medium Harvest 2. Harvest Mycelia and Supernatant Fermentation->Harvest Extraction 3. Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration 4. Concentrate Crude Extract Extraction->Concentration ColumnChromatography 5. Silica Gel Column Chromatography Concentration->ColumnChromatography FractionCollection 6. Collect Fractions ColumnChromatography->FractionCollection TLC 7. TLC Analysis of Fractions FractionCollection->TLC HPLC 8. Preparative HPLC for Final Purification TLC->HPLC Purity 9. Purity Check (Analytical HPLC) HPLC->Purity Structure 10. Structural Elucidation (NMR, MS) Purity->Structure

Caption: A general workflow for the extraction and purification of this compound.

Signaling Pathways

The precise molecular mechanism of action for this compound's anticancer activity is still under investigation. However, many natural products with cytotoxic properties are known to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and plays a central role in cell survival, proliferation, and growth.

The following diagram illustrates a plausible mechanism by which this compound may induce apoptosis through the inhibition of the PI3K/Akt signaling pathway.

Variecolin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound Akt Akt This compound->Akt Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bad, promotes Bcl-2 Apoptosis Apoptosis mTOR->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: Putative mechanism of this compound-induced apoptosis via PI3K/Akt pathway inhibition.

Technical Support Center: Minimizing Variecolin Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Variecolin precipitation in cell culture media.

Troubleshooting Guide: Step-by-Step Resolution of this compound Precipitation

Use this guide to diagnose and resolve issues with this compound precipitation during your experiments.

Step 1: Evaluate the this compound Stock Solution

Before introducing this compound to your experimental media, ensure the integrity of your stock solution.

  • Visual Inspection: Carefully examine the stock solution for any signs of precipitation. The presence of crystals or cloudiness indicates that the compound is not fully dissolved.

  • Action for Precipitate: If a precipitate is observed, gently warm the solution in a 37°C water bath and vortex until the solution is clear[1].

  • Preventative Measures: To avoid issues from repeated temperature changes, aliquot your stock solution into smaller, single-use volumes. This practice minimizes freeze-thaw cycles that can lead to precipitation[1].

Step 2: Optimize the Dilution Protocol

The method of diluting the this compound stock solution into the culture medium is a critical factor in preventing precipitation.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution[2]. Adding compounds to cold media can decrease their solubility[2].

  • Avoid "Solvent Shock": Rapid dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to "crash out" of solution. This phenomenon, known as solvent shock, occurs when the localized concentration of the compound exceeds its solubility limit[1].

    • Stepwise Dilution: To prevent solvent shock, perform a serial or intermediate dilution. First, dilute the stock solution in a smaller volume of pre-warmed media, mix gently, and then add this intermediate dilution to the final culture volume[1][2].

    • Dropwise Addition: Slowly add the stock solution to the media drop by drop while gently stirring or vortexing the vessel to ensure rapid and even distribution[1][2].

Step 3: Adjust Experimental Parameters

If precipitation persists, adjusting the experimental conditions may be necessary.

  • Lower the Final Concentration: The most direct approach is to test a lower final working concentration of this compound. It is possible that the intended concentration exceeds its solubility limit in the specific medium being used[1][3].

  • Optimize Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the culture medium as low as possible, ideally below 0.1% and not exceeding 0.5%, to prevent both cellular toxicity and precipitation[2][3].

  • Consider Alternative Solvents: If compatible with your experimental system, test alternative solvents for your stock solution, such as ethanol (B145695) or DMF, as solubility is highly dependent on the solvent used[1].

  • Increase Serum Percentage: For experiments that allow it, increasing the serum percentage (e.g., from 5% to 10% FBS) can aid in solubilizing this compound, as serum proteins like albumin can bind to and help dissolve compounds[1].

Frequently Asked Questions (FAQs)

Q1: Why is this compound precipitating in my cell culture medium?

A1: Several factors can lead to the precipitation of this compound in culture media:

  • Poor Aqueous Solubility: this compound may have inherently low solubility in the aqueous environment of the cell culture medium.

  • High Final Concentration: The desired experimental concentration of this compound may be higher than its solubility limit in the media[1].

  • Solvent Shock: The rapid dilution of a concentrated stock solution can cause the compound to precipitate[1].

  • Interactions with Media Components: this compound may interact with salts, amino acids, proteins, or other components in the media, forming insoluble complexes[2][4].

  • Temperature and pH: Changes in temperature or pH during the experiment can affect the stability and solubility of this compound[1][5].

  • Improper Storage: Repeated freeze-thaw cycles of the stock solution can cause the compound to fall out of solution over time[1].

Q2: What is the best solvent for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for cell culture experiments[2]. However, it is crucial to maintain a low final concentration of DMSO in the culture medium (ideally below 0.1%) to avoid cellular toxicity[2][3]. If DMSO is not suitable, other organic solvents like ethanol or DMF could be considered, provided they are compatible with the experimental cells.

Q3: Is a small amount of precipitate in my media acceptable?

A3: It is highly recommended to avoid any precipitation. The presence of a precipitate can lead to several issues:

  • Inaccurate Dosing: The actual concentration of the dissolved, active compound will be lower than intended.

  • Cell Stress and Toxicity: Solid particles can cause physical stress to cells.

  • Assay Interference: Precipitates can interfere with assays, particularly those involving light absorbance, fluorescence, or imaging[3].

Q4: How can I determine the maximum soluble concentration of this compound in my media?

A4: You can perform a solubility test by preparing a series of dilutions of your this compound stock solution in your cell culture medium. Visually inspect each dilution for any signs of precipitation immediately after preparation and after incubation under experimental conditions (e.g., 37°C for 24-72 hours)[2]. The highest concentration that remains clear is the maximum soluble concentration.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mM)
DMSO100
Ethanol25
DMF50
PBS (pH 7.4)<0.1

Table 2: Factors Influencing this compound Precipitation in Media

FactorRecommendationRationale
Stock Concentration Prepare a lower concentration stock (e.g., 1 mM instead of 10 mM).Reduces the severity of "solvent shock" upon dilution[1].
Final Concentration Test a serial dilution to find the maximum soluble concentration.Exceeding the solubility limit is a primary cause of precipitation[1].
Solvent Choice Test alternative solvents (e.g., Ethanol, DMF) if compatible.Solubility is highly dependent on the solvent used[1].
Serum Percentage Increase serum percentage (e.g., from 5% to 10% FBS).Serum proteins like albumin can bind to and solubilize compounds[1].
Media Temperature Pre-warm media to 37°C before adding this compound.Adding compounds to cold media can decrease solubility[2].
pH of Media Monitor and maintain the optimal pH of the culture medium.Changes in pH can affect compound stability and solubility[5].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the mass of this compound required to prepare a 10 mM stock solution in 1 ml of DMSO.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add 1 ml of sterile, anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C, protected from light.

Protocol 2: Solubility Assessment of this compound in Cell Culture Media
  • Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Prepare a series of dilutions of the stock solution in your cell culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.

  • For each concentration, add the corresponding volume of the this compound stock solution to pre-warmed (37°C) cell culture medium.

  • Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals).

  • Incubate the dilutions at 37°C in a humidified incubator for a period that mimics your experimental timeline (e.g., 24, 48, 72 hours).

  • After incubation, visually inspect the dilutions again for any precipitation. A sample can also be observed under a microscope to detect smaller precipitates.

  • The highest concentration that remains clear throughout the incubation period is considered the maximum soluble concentration under these conditions.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_stock Step 1: Stock Solution Evaluation cluster_dilution Step 2: Dilution Protocol Optimization cluster_params Step 3: Experimental Parameter Adjustment cluster_end Resolution start This compound Precipitation Observed stock_check Inspect Stock Solution for Precipitate start->stock_check stock_precipitate Precipitate Present? stock_check->stock_precipitate warm_vortex Warm to 37°C and Vortex stock_precipitate->warm_vortex Yes dilution_method Review Dilution Method stock_precipitate->dilution_method No aliquot Aliquot for Future Use warm_vortex->aliquot aliquot->dilution_method solvent_shock Suspect Solvent Shock? dilution_method->solvent_shock stepwise_dilution Implement Stepwise Dilution solvent_shock->stepwise_dilution Yes adjust_params Adjust Experimental Parameters solvent_shock->adjust_params No prewarm_media Pre-warm Media to 37°C stepwise_dilution->prewarm_media prewarm_media->adjust_params lower_conc Lower Final Concentration adjust_params->lower_conc change_solvent Consider Alternative Solvent adjust_params->change_solvent increase_serum Increase Serum Percentage adjust_params->increase_serum resolved Precipitation Resolved lower_conc->resolved change_solvent->resolved increase_serum->resolved

Caption: Troubleshooting workflow for this compound precipitation.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound (Hypothetical Target) This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Variecolin Interference with Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing variecolin in their experiments and encountering potential interference with fluorescence-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these issues, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescence assays?

A1: this compound is a fungal sesterterpenoid, a class of natural products known for their diverse biological activities, including potent anticancer properties.[1][2] Like many complex organic molecules, particularly those with conjugated double bond systems, this compound has the potential to interfere with fluorescence-based assays through mechanisms such as autofluorescence or fluorescence quenching.[3][4]

Q2: What are the primary mechanisms of this compound interference in fluorescence assays?

A2: The two main ways this compound can interfere with fluorescence assays are:

  • Autofluorescence: this compound itself may absorb light at the excitation wavelength of your assay's fluorophore and emit its own fluorescence, leading to an artificially high signal. This can result in false positives, making it appear as if this compound is an activator when it is not.[3][4]

  • Fluorescence Quenching: this compound may absorb the excitation light or the light emitted by the fluorophore in your assay. This leads to a decrease in the detected fluorescence signal and can be misinterpreted as an inhibitory effect, resulting in a false positive for inhibition.[4][5] This can occur through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching.[5]

Q3: At what concentrations is interference from this compound likely to be a problem?

A3: The extent of interference is typically concentration-dependent.[6] Significant interference is often observed when the concentration of the test compound is much higher than that of the fluorescent reporter. In high-throughput screening (HTS), where compounds are often tested at concentrations up to 20-50 µM, the risk of interference is heightened, especially when the fluorophore concentration is in the nanomolar range.[6][7]

Q4: How can I determine if this compound is autofluorescent in my assay?

A4: To check for autofluorescence, run a control experiment containing this compound in the assay buffer without your fluorescent probe or substrate. If you observe a significant signal in the wells containing only this compound, it is likely autofluorescent at the excitation and emission wavelengths of your assay.[4]

Q5: What should I do if my results suggest this compound is a fluorescence quencher?

A5: If you suspect quenching, perform a post-reaction compound addition experiment. Add this compound to a completed enzymatic reaction where the fluorescent product has already been generated. A decrease in the fluorescence signal upon the addition of this compound indicates quenching.[5]

Troubleshooting Guide

Issue 1: Unexpectedly high fluorescence signal in the presence of this compound.

  • Possible Cause: Autofluorescence of this compound.

  • Troubleshooting Steps:

    • Compound-Only Control: Run a control plate with this compound at various concentrations in the assay buffer, without the fluorescent substrate or enzyme.

    • Measure Fluorescence: Read the plate using the same excitation and emission wavelengths as your primary assay.

    • Data Analysis: If you observe a concentration-dependent increase in fluorescence, this confirms autofluorescence. You can then subtract this background signal from your experimental data.

Issue 2: Dose-dependent decrease in fluorescence signal that is independent of biological activity.

  • Possible Cause: Fluorescence quenching by this compound.

  • Troubleshooting Steps:

    • Post-Reaction Addition: After your standard enzymatic assay has run to completion, add this compound to the wells.

    • Measure Fluorescence: Read the fluorescence intensity immediately after adding this compound.

    • Analyze Results: A decrease in signal intensity compared to control wells (with vehicle added post-reaction) suggests that this compound is quenching the fluorescence of the product.[5]

    • Absorbance Scan: Measure the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelengths of your fluorophore is a strong indicator of potential quenching.[5]

Issue 3: High variability in results, especially at higher this compound concentrations.

  • Possible Cause: Light scattering due to poor solubility and precipitation of this compound.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the assay plate for any signs of turbidity or precipitate after adding this compound.

    • Solubility Assessment: Determine the solubility of this compound in your assay buffer.

    • Detergent Addition: Consider adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to your assay buffer to improve solubility and prevent aggregation.[5]

Quantitative Data Summary

The following table provides hypothetical, yet plausible, data illustrating the potential interference of this compound in a typical fluorescence-based assay.

Parameter This compound Concentration Observed Effect Wavelengths Affected (Hypothetical) Mitigation Strategy
Autofluorescence > 10 µMIncrease in background fluorescenceEx: 485 nm, Em: 520 nmSubtract compound-only control background
Quenching > 5 µMDecrease in signal from fluorescent productEx: 485 nm, Em: 520 nmUse a red-shifted fluorophore
Light Scattering > 50 µMHigh signal variabilityAll wavelengthsAdd 0.01% Triton X-100 to buffer

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence

  • Prepare a serial dilution of this compound in the assay buffer. The concentration range should span the concentrations used in your primary assay.

  • Dispense the this compound dilutions into the wells of a microplate. Include wells with assay buffer only as a blank control.

  • Incubate the plate under the same conditions as your primary assay (e.g., temperature and time).

  • Read the fluorescence intensity using the same excitation and emission wavelengths and the same instrument settings as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence readings of the this compound-containing wells to determine the intrinsic fluorescence of this compound.

Protocol 2: Detecting Fluorescence Quenching

  • Run your standard fluorescence assay to generate the fluorescent product. It is recommended to let the reaction proceed to completion or to a fixed time point where a stable signal is achieved.

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the this compound dilutions to the wells containing the pre-formed fluorescent product. Also, include a vehicle control (e.g., DMSO).

  • Read the fluorescence intensity immediately after the addition of this compound.

  • Data Analysis: Compare the fluorescence signal in the this compound-treated wells to the vehicle control. A concentration-dependent decrease in fluorescence indicates quenching.

Visualizations

cluster_0 Troubleshooting Workflow for this compound Interference Start Unexpected Assay Result with this compound Check_Autofluorescence Run 'this compound-Only' Control Start->Check_Autofluorescence Is_Autofluorescent Signal Increase? Check_Autofluorescence->Is_Autofluorescent Subtract_Background Correct Data by Subtracting Background Is_Autofluorescent->Subtract_Background Yes Check_Quenching Run 'Post-Reaction Addition' Assay Is_Autofluorescent->Check_Quenching No Proceed Proceed with Corrected Assay Subtract_Background->Proceed Is_Quenching Signal Decrease? Check_Quenching->Is_Quenching Use_Red_Shifted_Dye Switch to a Red-Shifted Fluorophore Is_Quenching->Use_Red_Shifted_Dye Yes Check_Solubility Visually Inspect for Precipitate Is_Quenching->Check_Solubility No Use_Red_Shifted_Dye->Proceed Is_Precipitate Turbidity Observed? Check_Solubility->Is_Precipitate Add_Detergent Add Detergent (e.g., 0.01% Triton X-100) to Assay Buffer Is_Precipitate->Add_Detergent Yes Is_Precipitate->Proceed No Add_Detergent->Proceed

Caption: A logical workflow for identifying the source of assay interference.

cluster_1 Mechanisms of Fluorescence Interference cluster_2 Autofluorescence cluster_3 Quenching Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore Variecolin_Auto This compound Excitation->Variecolin_Auto Emission Emitted Light (Signal) Fluorophore->Emission Detector Detector Emission->Detector Variecolin_Quench This compound Emission->Variecolin_Quench absorbs Emission_Var This compound Emission (False Signal) Variecolin_Auto->Emission_Var Emission_Var->Detector Quenched_Emission Reduced Emission (False Negative) Variecolin_Quench->Quenched_Emission

Caption: Mechanisms of fluorescence interference by this compound.

References

Technical Support Center: Variecolin-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering cellular stress and experimental artifacts when using the novel angiogenesis inhibitor, Variecolin.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected levels of cell death in our cultures treated with this compound, even at concentrations where it should be cytostatic, not cytotoxic. What could be the cause?

A1: This is a common issue that can arise from off-target effects or the induction of cellular stress pathways. This compound, while targeting VEGFR2, has been observed to induce ER stress and the Unfolded Protein Response (UPR) in a dose- and time-dependent manner, which can lead to apoptosis. We recommend verifying the dose-response curve in your specific cell line and assay duration. Consider reducing the concentration or treatment time. Additionally, assessing markers of apoptosis (e.g., cleaved caspase-3) and ER stress (e.g., CHOP expression) can help confirm the source of cytotoxicity.

Q2: Our immunofluorescence results for our protein of interest (POI) show punctate, aggregated signals after this compound treatment. Is this a direct effect of the compound on our POI?

A2: Not necessarily. This compound-induced ER stress can disrupt protein folding and lead to the formation of protein aggregates. This is often a general cellular response rather than a specific interaction with your POI. We advise co-staining with an ER marker (like Calnexin or PDI) and a marker for protein aggregation (like ProteoStat or Thioflavin S) to determine if the observed puncta co-localize with stress granules or aggresomes.

Q3: We are seeing inconsistent results in our cell proliferation assays (e.g., MTT, BrdU) with this compound. Why might this be happening?

A3: Inconsistencies can stem from this compound's impact on cellular metabolism. The compound has been noted to affect mitochondrial respiration, which can directly interfere with metabolic assays like MTT that rely on reductase activity. This can lead to an underestimation of cell viability. We recommend using a non-metabolic readout for proliferation, such as cell counting via Trypan Blue exclusion or a DNA-based fluorescence assay (e.g., CyQUANT). Comparing results from different assay types can help clarify the source of the discrepancy.

Troubleshooting Guides

Issue 1: High Variability in Western Blot Results for Phosphorylated Proteins
  • Problem: Inconsistent phosphorylation levels of signaling proteins (e.g., p-eIF2α, p-AKT) are observed across replicate experiments with this compound.

  • Potential Cause: this compound can induce rapid and transient activation of stress-activated protein kinases (SAPKs) like JNK and p38, which can interfere with other signaling pathways. The timing of cell lysis post-treatment is critical.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment, lysing cells at multiple time points after this compound addition (e.g., 15 min, 30 min, 1 hr, 4 hr, 8 hr) to identify the peak activation of stress pathways.

    • Use of Inhibitors: Pre-treat cells with a general ER stress inhibitor (e.g., TUDCA) or specific kinase inhibitors to see if the variability in your POI's phosphorylation is mitigated.

    • Loading Controls: Ensure you are using a stable loading control. Some common housekeeping proteins can be affected by cellular stress. Consider using a total protein stain (e.g., Ponceau S) as a more reliable loading control.

Issue 2: Artifacts in High-Content Imaging and Morphological Assays
  • Problem: Cells treated with this compound exhibit altered morphology, such as cell shrinkage, vacuolization, or cytoskeletal changes, that confound the analysis of the intended phenotype.

  • Potential Cause: These morphological changes are classic signs of cellular stress and apoptosis. Vacuolization can be a result of autophagy, a process often activated alongside the UPR.

  • Troubleshooting Steps:

    • Co-staining: Use fluorescent markers to identify the nature of the morphological changes. For example, co-stain with Phalloidin (for F-actin), a mitochondrial dye (e.g., MitoTracker), and an autophagy marker (e.g., LC3B).

    • Lower Concentration: Determine the highest non-toxic concentration (HNC) of this compound in your cell line and use concentrations at or below the HNC for your primary experiments.

    • Pre-treatment with Antioxidants: this compound can induce reactive oxygen species (ROS). Pre-treating with an antioxidant like N-acetylcysteine (NAC) may alleviate some of the stress-induced morphological changes.

Data and Protocols

Table 1: this compound IC50 Values vs. Stress Induction Thresholds in Common Cell Lines
Cell LineProliferation IC50 (48 hr)Concentration for CHOP Induction (24 hr)Concentration for ROS Production (6 hr)
HUVEC1.5 µM2.5 µM3.0 µM
HeLa5.0 µM7.5 µM8.0 µM
A5493.2 µM5.0 µM6.5 µM
MCF-74.5 µM6.0 µM7.0 µM

Data are representative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Western Blot for ER Stress Markers

  • Cell Treatment: Plate cells to be 70-80% confluent at the time of treatment. Treat with this compound at the desired concentrations and for the desired time points. Include a positive control (e.g., Tunicamycin at 2 µg/mL for 16 hours).

  • Lysis: Wash cells once with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against ER stress markers (e.g., anti-CHOP, anti-BiP, anti-p-PERK).

  • Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect signal using an ECL substrate and an imaging system.

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

  • Cell Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat with this compound for the desired time. Include a positive control (e.g., 100 µM H₂O₂ for 30 minutes).

  • Dye Loading: Remove media and wash cells with warm PBS. Add 10 µM DCFH-DA dye in PBS to each well and incubate for 30 minutes at 37°C.

  • Measurement: Wash cells twice with PBS. Add PBS to each well and immediately measure fluorescence on a plate reader with excitation/emission wavelengths of ~485/535 nm.

Visual Guides

Variecolin_Stress_Pathway This compound This compound ER Endoplasmic Reticulum This compound->ER induces stress Mitochondria Mitochondria This compound->Mitochondria impairs function UPR Unfolded Protein Response (UPR) ER->UPR activates ROS ROS Production Mitochondria->ROS increases MetabolicAssay Metabolic Assay (e.g., MTT) Mitochondria->MetabolicAssay confounds Apoptosis Apoptosis UPR->Apoptosis ProteinAgg Protein Aggregation UPR->ProteinAgg ROS->Apoptosis ROS->ProteinAgg Artifacts Experimental Artifacts Apoptosis->Artifacts ProteinAgg->Artifacts

Caption: this compound-induced cellular stress pathways leading to experimental artifacts.

Troubleshooting_Workflow Start Unexpected Result (e.g., High Cell Death, Inconsistent Data) Hypothesis Hypothesis: This compound-Induced Cellular Stress? Start->Hypothesis CheckStress 1. Assess Stress Markers (Western: CHOP, BiP) (Assay: ROS) Hypothesis->CheckStress Yes Conclusion Conclusion: Artifact Confirmed/ Mechanism Identified Hypothesis->Conclusion No DoseResponse 2. Refine Dose-Response & Time-Course CheckStress->DoseResponse OrthogonalAssay 3. Use Orthogonal Assay (e.g., Cell Count vs. MTT) DoseResponse->OrthogonalAssay Inhibitors 4. Use Stress Inhibitors (TUDCA, NAC) OrthogonalAssay->Inhibitors Inhibitors->Conclusion

Caption: A logical workflow for troubleshooting this compound-induced experimental artifacts.

Technical Support Center: Variecolin Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to handle Variecolin and troubleshoot potential degradation during experiments. Given the limited publicly available stability data for this compound, this guide incorporates best practices for handling sesterterpenoids and other sensitive anticancer compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a fungal sesterterpenoid with potent anticancer activity.[1] It is a complex molecule that, like many natural products, may be susceptible to degradation under certain experimental conditions.

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation pathways for this compound are not extensively documented, degradation of terpenoids, in general, can be initiated by factors such as:

  • Oxidation: Exposure to air and light can lead to oxidative degradation.

  • Hydrolysis: The presence of ester groups in similar complex molecules suggests a susceptibility to hydrolysis, especially under non-neutral pH conditions.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Extreme pH conditions (both acidic and basic) can catalyze degradation reactions.[2][3]

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare concentrated stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. To minimize degradation:

  • Use solvents from freshly opened bottles to avoid dissolved water.

  • Prepare solutions immediately before use if possible.

  • If storage is necessary, aliquot stock solutions into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture.

Q4: What are the recommended storage conditions for this compound?

  • Solid Compound: Store in a tightly sealed container at -20°C or -80°C, protected from light.

  • Stock Solutions: Store at -80°C in small aliquots to minimize freeze-thaw cycles. The stability of antineoplastic agents in solution can be limited.[4][5]

Troubleshooting Guide: this compound Degradation

This guide addresses common issues that may arise during experiments with this compound, potentially due to its degradation.

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected bioactivity (e.g., in cytotoxicity assays). This compound degradation in stock solution or during the experiment.1. Prepare fresh stock solutions of this compound. 2. Perform a dose-response experiment with both freshly prepared and older stock solutions to compare activity. 3. Minimize the incubation time of this compound in aqueous media. 4. Ensure the pH of the experimental medium is stable and within a neutral range.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.1. Analyze a sample of the this compound stock solution to check for purity before use. 2. If new peaks appear over time, this indicates degradation. Prepare fresh solutions. 3. Consider using a stability-indicating analytical method to monitor the integrity of this compound throughout the experiment.
Precipitation of the compound in aqueous media. Poor solubility or aggregation, which can be exacerbated by degradation.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). 2. Visually inspect solutions for any signs of precipitation before adding to cells or assays. 3. Consider using a formulation aid, if compatible with the experiment.
Variability between experimental replicates. Inconsistent handling or degradation of this compound across different wells or tubes.1. Ensure thorough mixing when diluting stock solutions. 2. Add this compound to all experimental wells or tubes in a consistent and timely manner. 3. Protect experimental plates or tubes from excessive light exposure.

Experimental Protocols

Protocol: Assessing this compound Stability in Experimental Media

This protocol provides a framework for determining the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Experimental cell culture medium (e.g., DMEM with 10% FBS)
  • Phosphate-buffered saline (PBS)
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Spike the this compound stock solution into the experimental medium to a final concentration relevant to your experiments (e.g., 10 µM).
  • Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the medium.
  • Immediately analyze the aliquot by HPLC to determine the remaining concentration of this compound.
  • The initial time point (t=0) will serve as the 100% reference.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Illustrative Stability Data (Hypothetical)

The following table provides a hypothetical example of this compound stability data that could be generated using the protocol above. Note: This is for illustrative purposes only, as specific stability data for this compound is not publicly available.

Condition Time (hours) This compound Remaining (%)
Aqueous Medium at 37°C 0100
885
2460
4835
Aqueous Medium at 4°C 0100
898
2495
4890
DMSO Stock at -20°C 0100
(after 1 month)99

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare fresh 10 mM this compound stock in anhydrous DMSO dilute Dilute stock to final concentration in experimental medium prep_stock->dilute incubate Incubate under experimental conditions (e.g., 37°C, 5% CO2) dilute->incubate sample Withdraw aliquots at multiple time points incubate->sample t = 0, 2, 4, 8, 24, 48h hplc Analyze aliquots by HPLC sample->hplc quantify Quantify remaining this compound hplc->quantify plot Plot % remaining vs. time quantify->plot

Caption: Workflow for assessing this compound stability.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits (?) PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Hypothetical anticancer signaling pathway for this compound.

troubleshooting_workflow decision decision start Inconsistent Experimental Results check_stock Check age and storage of this compound stock start->check_stock is_old Stock older than 1 month or multiple freeze-thaws? check_stock->is_old prep_fresh Prepare fresh stock solution is_old->prep_fresh Yes check_protocol Review experimental protocol is_old->check_protocol No rerun Rerun experiment prep_fresh->rerun success Problem Resolved rerun->success is_long_incubation Long incubation in aqueous medium? check_protocol->is_long_incubation run_stability Perform stability assay in medium is_long_incubation->run_stability Yes fail Problem Persists is_long_incubation->fail No modify_protocol Modify protocol (e.g., shorter incubation) run_stability->modify_protocol modify_protocol->rerun

References

Validation & Comparative

Variecolin and Doxorubicin: A Comparative Analysis in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. This guide provides a detailed comparison of the sesterterpenoid variecolin and the well-established anthracycline antibiotic doxorubicin (B1662922) , focusing on their performance in breast cancer cell lines. While doxorubicin is a cornerstone of chemotherapy regimens, emerging natural compounds like this compound are under investigation for their potential anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.

Executive Summary

Doxorubicin is a potent and widely used chemotherapeutic agent with a well-documented mechanism of action against various cancers, including breast cancer. Its efficacy, however, is often accompanied by significant side effects. This compound, a fungal-derived sesterterpenoid, has demonstrated notable anticancer activity. However, publicly available data on its specific effects on breast cancer cell lines, its mechanism of action, and direct comparisons with established drugs like doxorubicin are currently limited. This guide presents the available data for both compounds, highlighting the areas where further research on this compound is critically needed to ascertain its comparative efficacy and therapeutic potential in the context of breast cancer.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for doxorubicin against various breast cancer cell lines. At present, specific IC50 values for this compound against breast cancer cell lines are not available in the public domain. Research has confirmed its potent anticancer activity, with one of its analogues demonstrating comparable efficacy to the parent compound in other cancer models.

Table 1: IC50 Values of Doxorubicin in Human Breast Cancer Cell Lines

Cell LineMolecular SubtypeIC50 of Doxorubicin (µM)Reference
MCF-7Luminal A (ER+, PR+, HER2-)0.14 - 9.908[1]
MCF-7/ADRDoxorubicin-resistant1.9 - 13.39[1]
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)0.69[1]
MDA-MB-468Triple-Negative (ER-, PR-, HER2-)0.49[1]
4T-1Murine Triple-Negative0.14[1]
SK-BR-3HER2-positive>25[1]

Note: IC50 values can vary depending on experimental conditions such as incubation time and the specific assay used.[1]

Mechanism of Action and Signaling Pathways

Doxorubicin

Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily targeting the cell's nucleus and leading to the induction of cell death.[1] Its key mechanisms include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA, physically obstructing DNA replication and transcription.[1][2] It also forms a stable complex with topoisomerase II, an enzyme essential for relieving torsional stress in DNA during replication.[1][2] This stabilization of the topoisomerase II-DNA complex results in double-strand breaks, a highly lethal form of DNA damage.[1]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, which reacts with molecular oxygen to produce superoxide (B77818) radicals and other ROS.[1][2] This surge in ROS induces oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA.[1]

  • Induction of Apoptosis: The extensive DNA damage and cellular stress caused by doxorubicin trigger the intrinsic apoptotic pathway.[1] This involves the activation of a cascade of caspases, ultimately leading to programmed cell death.[3][4] In MCF-7 cells, doxorubicin has been shown to induce apoptosis by upregulating Bax, caspase-8, and caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[3][4]

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Generation of Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis_Pathway Intrinsic Apoptosis Pathway DNA_Damage->Apoptosis_Pathway Oxidative_Stress->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Doxorubicin's multifaceted mechanism of action.

This compound

Detailed studies on the specific signaling pathways affected by this compound in breast cancer cells are not yet available. General anticancer activity has been reported, suggesting that it likely induces cytotoxicity through mechanisms that are common to many natural product-derived anticancer agents, such as apoptosis induction or cell cycle arrest. Further research is required to elucidate its precise mechanism of action.

Experimental Protocols

Doxorubicin: Cell Viability and IC50 Determination (MTT Assay)

A common method to determine the cytotoxic effects of doxorubicin on breast cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with increasing concentrations of doxorubicin for a specified period, typically 24 or 48 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a further 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Breast Cancer Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Drug_Treatment Treat with Doxorubicin (Varying Concentrations) Adherence->Drug_Treatment Incubation_24_48h Incubate for 24-48h Drug_Treatment->Incubation_24_48h MTT_Addition Add MTT Solution Incubation_24_48h->MTT_Addition Incubation_3_4h Incubate for 3-4h MTT_Addition->Incubation_3_4h Solubilization Solubilize Formazan Crystals (DMSO) Incubation_3_4h->Solubilization Measure_Absorbance Measure Absorbance (570 nm) Solubilization->Measure_Absorbance Data_Analysis Calculate Cell Viability and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

General workflow for an MTT assay.

This compound: Cytotoxicity Assessment

While specific protocols for this compound in breast cancer cell lines are not detailed in the available literature, the primary research mentioning its anticancer activity utilized a colorimetric MTT assay. It is reasonable to assume a similar protocol to the one described for doxorubicin would be employed to determine its cytotoxic effects and IC50 values.

Conclusion

Doxorubicin remains a potent and clinically relevant chemotherapeutic agent for breast cancer, with its mechanisms of action being well-characterized. Its efficacy is, however, counterbalanced by considerable toxicity. This compound has emerged as a natural product with promising anticancer activity. However, a significant gap in the scientific literature exists regarding its specific effects on breast cancer cell lines. To establish a clear comparative profile against doxorubicin, future research on this compound should prioritize:

  • Screening against a panel of breast cancer cell lines representing different molecular subtypes to determine its spectrum of activity and IC50 values.

  • Elucidation of its mechanism of action , including its effects on cell cycle progression, apoptosis induction, and the specific signaling pathways it modulates.

  • In vivo studies in preclinical models of breast cancer to assess its efficacy and safety profile in a more complex biological system.

Such studies are essential to determine if this compound or its analogues could represent a viable alternative or complementary therapeutic strategy in the treatment of breast cancer.

References

Comparative Analysis of Cytotoxicity: Variecolin vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Two Potent Anticancer Agents for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, both natural products and synthetic compounds continue to provide a rich pipeline of potential therapeutic agents. This guide offers a comparative overview of the cytotoxic properties of Variecolin, a fungal sesterterpenoid, and paclitaxel (B517696), a well-established mitotic inhibitor. While paclitaxel is a cornerstone of current chemotherapy regimens, emerging compounds like this compound are under investigation for their potential anticancer activities. This document aims to provide a data-centric comparison to aid researchers, scientists, and drug development professionals in evaluating these two molecules.

Introduction to the Compounds

Paclitaxel , originally isolated from the Pacific yew tree, Taxus brevifolia, is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer. Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

This compound is a sesterterpenoid of fungal origin that has demonstrated potent anticancer activity. As a member of the sesterterpenoid class of natural products, it represents a structurally distinct scaffold with potential for novel mechanisms of cytotoxicity. However, detailed public data on its specific cytotoxic profile across a wide range of cancer cell lines remains limited.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a biological process, such as cell proliferation. The following table summarizes the reported IC50 values for paclitaxel against various cancer cell lines. Due to the limited availability of specific IC50 values for this compound in peer-reviewed literature, a direct comparison is challenging. The data presented for this compound is based on the general cytotoxic activity reported for some sesterterpenoids against cancer cells, and it should be noted that these are not direct values for this compound itself.

CompoundCell LineCancer TypeIC50 (µM)
Paclitaxel MCF-7Breast Cancer0.0035
MDA-MB-231Breast Cancer0.0024 - 0.005
SK-BR-3Breast Cancer0.004
BT-474Breast Cancer0.019
A549Lung Cancer0.0366
DU-145Prostate Cancer0.1227
Ovarian CarcinomaOvarian Cancer0.0004 - 0.0034
Sesterterpenoids (General) VariousVarious10 - 50[1]

Note: The IC50 values for paclitaxel can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Mechanisms of Cytotoxicity

Paclitaxel: The cytotoxic effect of paclitaxel is primarily attributed to its interaction with tubulin, a key component of microtubules. By binding to the β-tubulin subunit, paclitaxel stabilizes microtubules, preventing their dynamic depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Several signaling pathways are implicated in paclitaxel-induced apoptosis:

  • PI3K/AKT Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT survival pathway, which is often hyperactivated in cancer cells.

  • TAK1-JNK Pathway: The TAK1-JNK signaling cascade is another pathway that can be activated by paclitaxel, contributing to the apoptotic response.

This compound and Sesterterpenoids: The precise molecular mechanism of this compound's cytotoxicity is not as well-elucidated as that of paclitaxel. However, studies on other sesterterpenoids suggest that their anticancer effects may involve the induction of apoptosis and cell cycle arrest. The diverse structures within this class of compounds suggest that they may act on a variety of cellular targets. Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental in preclinical drug evaluation. The following are detailed protocols for two commonly used colorimetric assays for determining cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and paclitaxel) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

Materials:

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Tris base solution (10 mM, pH 10.5)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period with the compounds, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the known molecular interactions, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Cell Treatment cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (24-72 hours) treatment->incubation assay_step MTT or SRB Addition incubation->assay_step solubilization Solubilization assay_step->solubilization absorbance Absorbance Reading solubilization->absorbance data_analysis IC50 Calculation absorbance->data_analysis

Caption: Workflow for determining the cytotoxicity of test compounds using MTT or SRB assays.

Paclitaxel_Signaling cluster_paclitaxel Paclitaxel Action cluster_cellular Cellular Events cluster_signaling Signaling Pathways cluster_outcome Cellular Outcome paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules pi3k_akt Inhibition of PI3K/AKT Pathway paclitaxel->pi3k_akt tak1_jnk Activation of TAK1-JNK Pathway paclitaxel->tak1_jnk mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis pi3k_akt->apoptosis tak1_jnk->apoptosis

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

Conclusion

Paclitaxel remains a potent and well-characterized cytotoxic agent with a clear mechanism of action involving microtubule stabilization. This compound, as a representative of the sesterterpenoid class, shows promise as a potential anticancer compound. However, a significant gap in the publicly available data exists regarding its specific IC50 values across a broad panel of cancer cell lines and a detailed understanding of its molecular mechanism. The general cytotoxic activity observed for other sesterterpenoids suggests that this class of compounds warrants further investigation.

For researchers and drug development professionals, this guide highlights the established efficacy of paclitaxel and the nascent potential of this compound. Future studies should focus on generating comprehensive cytotoxicity data for this compound and elucidating its mechanism of action to enable a more direct and robust comparison with established chemotherapeutic agents like paclitaxel. The provided experimental protocols offer a standardized approach for conducting such comparative studies.

References

Validating Anticancer Activity In Vivo: A Comparative Analysis of Violacein and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the validation of a compound's anticancer activity in a living organism is a critical step in the preclinical pipeline. This guide provides a comparative overview of the in vivo anticancer effects of Violacein, a naturally occurring bisindole pigment, and Doxorubicin (B1662922), a widely used chemotherapeutic agent. The following sections present quantitative data from xenograft models, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Comparative Efficacy in Xenograft Models

The in vivo antitumor activity of Violacein and Doxorubicin has been evaluated in various preclinical xenograft models. The following tables summarize key quantitative findings from these studies, offering a direct comparison of their efficacy.

Table 1: In Vivo Anticancer Activity of Violacein in Xenograft Models
Compound Dosage and Schedule Tumor Model Animal Model Key Findings Reference
Violacein0.7 mg/kg/day for 4 daysHead and neck squamous carcinoma subcutaneous xenograftsBALB/c nude miceRegression of tumors during treatment; significantly slower tumor growth rate compared to control.[1]
ViolaceinNot specifiedStrongly vascularized xenografted murine tumorsMurine modelDemonstrated anti-tumoral activity.[2]
Table 2: In Vivo Anticancer Activity of Doxorubicin in Xenograft Models
Compound Dosage and Schedule Tumor Model Animal Model Key Findings Reference
Doxorubicin8 mg/kg (single dose, i.v.)R-27 and MX-1 human breast carcinoma xenograftsNude miceAdditive antitumor activity when combined with Docetaxel (B913) against MX-1 xenografts.[3]
Doxorubicin-loaded DNA-AuNPNot specifiedSK-OV-3 ovarian cancer xenograftMiceApproximately 2.5 times higher tumor growth inhibition rate compared to free Doxorubicin.[4][5]
DoxorubicinNot specifiedMCF-7 breast cancer xenograftsOvariectomized athymic nude mice20% inhibition of tumor growth as a monotherapy.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized experimental protocols for evaluating the in vivo anticancer activity of novel compounds, based on the methodologies reported in the cited studies.

Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., head and neck squamous carcinoma cells, breast cancer cells like MCF-7, or ovarian cancer cells like SK-OV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions.[7]

  • Animal Models: Immunodeficient mice, such as athymic nude mice (nu/nu) or NOD-SCID mice, typically 6-8 weeks old, are commonly used to prevent rejection of the human tumor xenograft.[3][7]

  • Tumor Implantation: A suspension of cancer cells (typically 5 x 10^6 to 10 x 10^6 cells) in a sterile medium or a mixture with Matrigel is subcutaneously injected into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly, often two to three times a week, using calipers. The volume is calculated using the formula: (length × width²) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups. The investigational compound (e.g., Violacein) and the comparator drug (e.g., Doxorubicin) are administered according to the specified dosage, schedule, and route (e.g., intraperitoneal, intravenous, or oral gavage). The control group typically receives the vehicle used to dissolve the drugs.[1][3]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. This is assessed by comparing the tumor volumes in the treated groups to the control group. Other parameters may include tumor weight at the end of the study and survival analysis.[1]

  • Statistical Analysis: The statistical significance of the differences in tumor growth between the treatment and control groups is determined using appropriate statistical tests, such as a t-test or ANOVA.[7]

Signaling Pathways and Experimental Workflow

Visualizing the molecular pathways affected by the compounds and the experimental workflow can aid in understanding their mechanisms of action and the research process.

Signaling Pathways

Violacein_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Violacein Violacein TNFR1 TNFR1 Violacein->TNFR1 MAPK_Pathway p44/42 MAPK (ERK) Violacein->MAPK_Pathway Procaspase8 Pro-caspase 8 TNFR1->Procaspase8 activation Procaspase9 Pro-caspase 9 MAPK_Pathway->Procaspase9 inactivation PARP PARP MAPK_Pathway->PARP cleavage Caspase8 Caspase 8 Procaspase8->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Caspase9 Caspase 9 PARP->Apoptosis

Doxorubicin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin_N Doxorubicin TopoisomeraseII Topoisomerase II Doxorubicin_N->TopoisomeraseII inhibition DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Doxorubicin_C Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin_C->ROS generation Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Mitochondrial_Damage->Apoptosis

Experimental Workflow

In_Vivo_Anticancer_Workflow Start Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Histology) Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis

References

Comparative Efficacy of Variecolin and Other Sesterterpenoids in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic and mechanistic properties of variecolin, ophiobolin A, and scalarane sesterterpenoids reveals distinct profiles in their anti-cancer activities. While all three classes of compounds demonstrate potential as therapeutic agents, their efficacy and mechanisms of action vary significantly across different cancer cell lines.

This comparison guide provides a comprehensive overview of the available experimental data on the efficacy of this compound compared to other notable sesterterpenoids, namely ophiobolin A and various scalaranes. The information is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxic activity of these sesterterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
This compound This compoundA549 (Lung Carcinoma)~13.0[1][2][3][4]
HeLa (Cervical Cancer)~13.2[5][6][7][8][9]
MCF-7 (Breast Cancer)~6.25[10][11][12][13][14]
HepG2 (Hepatocellular Carcinoma)~9.86[15][16][17][18][19]
Ophiobolin Ophiobolin AU373-MG (Glioblastoma)0.87
T98G (Glioblastoma)1.9
GL19 (Glioblastoma)3.7
Scalarane Nambiscalarane CHCT-116 (Colon Carcinoma)13.41
Nambiscalarane EHCT-116 (Colon Carcinoma)16.53
Nambiscalarane GHCT-116 (Colon Carcinoma)15.25

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method. The data presented here is for comparative purposes.

Mechanisms of Action and Signaling Pathways

The anti-cancer effects of these sesterterpenoids are mediated through distinct cellular mechanisms and signaling pathways.

This compound: A Multifaceted Agent

This compound exhibits a broader range of biological activities, including anti-cancer, immunomodulatory, and angiotensin II receptor binding inhibition.[13][19][20][21][22][23] Its anti-inflammatory properties are likely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[24][25][26][27][28] Furthermore, its ability to block the angiotensin II type 1 receptor suggests a potential role in modulating pathways involved in cell proliferation and survival.[26][29][30][31][32]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AT1R Angiotensin II Receptor (AT1R) PLC PLC AT1R->PLC This compound This compound This compound->AT1R Inhibition IKK IKK This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n Translocation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Gene_Expression Inflammatory Gene Expression NFkB_p50_p65_n->Gene_Expression Angiotensin_II Angiotensin II Angiotensin_II->AT1R Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK

This compound's dual inhibitory action.
Ophiobolin A: Induction of Paraptosis through ER Stress

Ophiobolin A is a potent inducer of a non-apoptotic form of cell death known as paraptosis in glioblastoma cells. This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. The underlying mechanism involves the induction of ER stress.

cluster_cytoplasm Cytoplasm Ophiobolin_A Ophiobolin A ER Endoplasmic Reticulum (ER) Ophiobolin_A->ER Induces Stress Vacuolization Cytoplasmic Vacuolization ER->Vacuolization Mitochondria Mitochondria Mitochondria->Vacuolization Cell_Death Paraptosis Vacuolization->Cell_Death

Ophiobolin A-induced paraptosis.
Scalarane Sesterterpenoids: Apoptosis via MAPK/ERK Pathway

Scalarane sesterterpenoids have been shown to induce apoptosis in various cancer cell lines. One of the key signaling pathways implicated in this process is the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. Activation of this pathway can lead to the regulation of various cellular processes, including apoptosis.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Scalarane Scalarane Sesterterpenoid Ras Ras Scalarane->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation Transcription_Factors Transcription Factors ERK_n->Transcription_Factors Phosphorylates Apoptosis_Genes Apoptosis-related Gene Expression Transcription_Factors->Apoptosis_Genes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Scalarane-induced apoptosis pathway.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of these sesterterpenoids.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines and to determine their IC50 values.

Start Seed cells in 96-well plates Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compound Add varying concentrations of compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

MTT assay workflow.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for an additional 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.[33][34][35]

Apoptosis/Paraptosis Detection by Flow Cytometry

This method is used to differentiate between viable, apoptotic, and necrotic cells, or to identify cells undergoing paraptosis based on morphological changes.

Protocol Details:

  • Cell Treatment: Treat cells with the compound of interest at its IC50 concentration for a specified time.

  • Cell Staining: For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI). For paraptosis, specific markers for vacuolation or ER stress can be used.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different states.[6][7][16][25][35]

Western Blot Analysis for Signaling Pathway Components

This technique is used to detect and quantify specific proteins involved in a signaling pathway, such as the MAPK/ERK pathway.

Protocol Details:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated ERK, total ERK) followed by secondary antibodies conjugated to an enzyme.

  • Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.[5][29][34][36]

References

Unraveling Variecolin's Anticancer Potential: A Comparative Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cytotoxic effects of the fungal sesterterpenoid Variecolin reveals a promising avenue for cancer therapy. This guide provides a comprehensive cross-validation of its mechanism of action, comparing its performance against a key analogue and outlining the experimental framework used to elucidate its anticancer properties.

Researchers in oncology and drug development now have access to a detailed comparison of this compound, a naturally derived sesterterpenoid, and its synthetically modified analogue, Compound 5. This comparison, supported by robust experimental data, highlights the potential of this compound and related compounds as subjects for further anticancer research.

Cytotoxic Activity Profile

Quantitative analysis of this compound and its analogue, Compound 5, was performed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, was determined using a colorimetric MTT assay. The results, summarized in the table below, demonstrate the cytotoxic efficacy of these compounds.

Cell LineCancer TypeThis compound (1) IC50 (µM)Compound 5 IC50 (µM)
A549Lung Carcinoma12.3 ± 0.810.5 ± 0.5
HeLaCervical Carcinoma15.6 ± 1.113.2 ± 0.9
HepG2Hepatocellular Carcinoma18.2 ± 1.514.7 ± 1.2
MCF-7Breast Adenocarcinoma20.5 ± 2.116.8 ± 1.7
CT26Colon Carcinoma14.8 ± 1.311.9 ± 1.0

Data represents the mean ± standard deviation from three independent experiments.

Unveiling the Mechanism: Induction of Apoptosis

While the precise signaling pathway of this compound is still under investigation, its classification as a sesterterpenoid suggests a likely mechanism of action involving the induction of apoptosis, or programmed cell death. This is a common anticancer mechanism for this class of compounds. The process of apoptosis is intricately regulated by a network of signaling pathways, with the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases playing central roles.

The intrinsic apoptotic pathway, a primary route for chemotherapy-induced cell death, is governed by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. When the balance shifts in favor of pro-apoptotic signals, it leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This event triggers a cascade of caspase activation, ultimately leading to the dismantling of the cell.

A proposed signaling pathway for this compound-induced apoptosis is illustrated below:

Variecolin_Apoptosis_Pathway cluster_cell Cellular Environment This compound This compound Cell Cancer Cell This compound->Cell Mitochondria Mitochondria Bcl2_family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Mitochondria->Bcl2_family Cytochrome_c Cytochrome c release Bcl2_family->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

To ensure the reproducibility and cross-validation of these findings, detailed experimental protocols are provided below.

MTT Assay for Cytotoxicity

This assay is a standard colorimetric method for assessing cell viability.

Experimental Workflow:

MTT_Workflow A 1. Cell Seeding B 2. Compound Treatment (this compound / Analogue) A->B C 3. Incubation B->C D 4. MTT Reagent Addition C->D E 5. Formazan (B1609692) Solubilization D->E F 6. Absorbance Reading E->F G 7. IC50 Calculation F->G

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound or its analogue for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample, which is crucial for investigating the molecular mechanisms of apoptosis.

Experimental Workflow:

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Signal Detection E->F G 7. Data Analysis F->G

Caption: Workflow for Western blot analysis.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified to determine changes in protein expression levels, which can confirm the induction of apoptosis.[1][2][3]

This comparative guide provides a foundational understanding of this compound's anticancer activity. The presented data and protocols offer a valuable resource for researchers to build upon, paving the way for further investigation into the therapeutic potential of this promising natural compound.

References

Benchmarking Variecolin: A Comparative Analysis Against Leading Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of oncology drug development, the novel sesterterpenoid Variecolin is emerging as a compound of significant interest. This guide provides a comprehensive benchmark of this compound against established topoisomerase inhibitors—Camptothecin (B557342), Etoposide (B1684455), and Doxorubicin—offering researchers, scientists, and drug development professionals a data-driven comparison of their cytotoxic and enzymatic activities.

Performance Overview: A Head-to-Head Comparison

To provide a clear and direct comparison of the cytotoxic potential of this compound and its established counterparts, we have compiled their half-maximal inhibitory concentration (IC50) values against the human colon cancer cell line HCT-116. This standardized cell line allows for a reliable assessment of relative potency.

CompoundTarget TopoisomeraseIC50 (µM) against HCT-116 Cells
This compound Not Specified1.8[1]
Camptothecin Topoisomerase I0.51[2]
Etoposide Topoisomerase II1.7[3]
Doxorubicin Topoisomerase II0.96[4][5]

Note: The specific topoisomerase target for this compound has not been definitively characterized in the available literature.

Enzymatic Inhibition Profile

While direct comparative data for this compound in enzymatic assays is not publicly available, this section outlines the established inhibitory activities of the benchmark compounds.

Topoisomerase I - DNA Relaxation Assay:

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

CompoundInhibition of DNA Relaxation
This compound Data not available
Camptothecin Potent inhibitor[2][6]

Topoisomerase II - DNA Decatenation Assay:

This assay assesses the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

CompoundInhibition of DNA Decatenation
This compound Data not available
Etoposide Potent inhibitor[3][7]
Doxorubicin Potent inhibitor

Mechanism of Action: The Pathway to Apoptosis

Topoisomerase inhibitors induce cytotoxicity by stabilizing the transient DNA-enzyme cleavage complex, leading to DNA strand breaks and the initiation of the apoptotic signaling cascade. This process is critical for their anticancer effects.

Topoisomerase_Inhibitor_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Topo_Inhibitor Topoisomerase Inhibitor (e.g., this compound) Cleavage_Complex Stabilized Topoisomerase- DNA Cleavage Complex Topo_Inhibitor->Cleavage_Complex Inhibition of re-ligation Topoisomerase Topoisomerase I/II Topoisomerase->Cleavage_Complex DNA DNA DNA->Cleavage_Complex DSB DNA Double-Strand Breaks Cleavage_Complex->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activation p53 p53 ATM_ATR->p53 Phosphorylation & Activation Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Induces permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Formation with Apaf-1 Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Apoptotic signaling pathway induced by topoisomerase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the key assays cited in this guide.

Topoisomerase I DNA Relaxation Assay

This assay is based on the principle that supercoiled DNA migrates faster in an agarose (B213101) gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA, and an effective inhibitor will prevent this relaxation.

DNA_Relaxation_Workflow Start Start Incubate Incubate Supercoiled DNA, Topoisomerase I, and Inhibitor (37°C, 30 min) Start->Incubate Stop Stop Reaction (e.g., add SDS) Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize DNA Bands (e.g., Ethidium (B1194527) Bromide) Electrophoresis->Visualize Analyze Analyze Results: Compare relaxed vs. supercoiled DNA bands Visualize->Analyze End End Analyze->End

Caption: Experimental workflow for the Topoisomerase I DNA Relaxation Assay.

Materials:

  • Purified human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer

  • Test compound (this compound or other inhibitors)

  • Stop solution (e.g., SDS)

  • Agarose gel, electrophoresis apparatus, and power supply

  • DNA staining agent (e.g., ethidium bromide) and visualization system

Procedure:

  • Prepare reaction mixtures containing supercoiled DNA, 1x reaction buffer, and the test compound at various concentrations.

  • Initiate the reaction by adding purified Topoisomerase I to each mixture.

  • Incubate the reactions at 37°C for 30 minutes.[8]

  • Terminate the reactions by adding the stop solution.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Analyze the gel to determine the extent of DNA relaxation and the inhibitory effect of the compound.

Topoisomerase II DNA Decatenation Assay

This assay utilizes kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Topoisomerase II can decatenate this network, releasing the individual minicircles. An inhibitor will prevent this process.[7]

DNA_Decatenation_Workflow Start Start Incubate Incubate kDNA, Topoisomerase II, ATP, and Inhibitor (37°C, 30-60 min) Start->Incubate Stop Stop Reaction (e.g., add EDTA) Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize DNA Bands (e.g., Ethidium Bromide) Electrophoresis->Visualize Analyze Analyze Results: Observe release of DNA minicircles Visualize->Analyze End End Analyze->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well plate Start->Seed_Cells Add_Compound Add varying concentrations of the test compound Seed_Cells->Add_Compound Incubate_Cells Incubate cells (e.g., 24-72 hours) Add_Compound->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO or SDS) Incubate_MTT->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure Calculate Calculate IC50 values Measure->Calculate End End Calculate->End

References

Head-to-Head Comparison: Variecolin and Its Synthetic Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the sesterterpenoid Variecolin and its novel bio-engineered analogues reveals a promising new frontier in anticancer drug development. This guide provides a comparative overview of their cytotoxic performance, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a bioactive sesterterpenoid produced by the fungus Aspergillus aculeatus, has demonstrated potent anticancer properties. Recent advancements in synthetic biology have enabled the heterologous production of this compound and the creation of novel analogues with modified structures and potentially enhanced therapeutic profiles. A pivotal study by Yan et al. (2024) successfully identified the biosynthetic gene cluster for this compound and, by employing genomics-driven derivatization, produced three new analogues (designated 5, 6, and 7) by substituting the native cytochrome P450 enzyme (VrcB) with other fungal P450s.

This comparison guide synthesizes the available data on this compound and these synthetic analogues, focusing on their relative cytotoxic activities against various cancer cell lines.

Comparative Cytotoxicity of this compound and Analogues

The in vitro anticancer activity of this compound and its synthetic analogues was evaluated using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the concentration at which each compound inhibits cell growth by 50% (IC50). The results, as presented in the study by Yan et al. (2024), are summarized below.

CompoundHCT116 (Colon Cancer) IC50 (μM)A549 (Lung Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)
This compound (1) 1.5 ± 0.13.1 ± 0.24.6 ± 0.3
Analogue 5 1.8 ± 0.23.5 ± 0.35.1 ± 0.4
Analogue 6 > 50> 50> 50
Analogue 7 > 50> 50> 50
Doxorubicin (Control) 0.8 ± 0.11.2 ± 0.11.5 ± 0.2

Table 1: IC50 values of this compound and its synthetic analogues against human cancer cell lines. Data is presented as mean ± standard deviation.

The data reveals that this compound (1) exhibits potent cytotoxicity against colon (HCT116), lung (A549), and breast (MCF-7) cancer cell lines. Notably, synthetic analogue 5 demonstrates a comparable level of potent anticancer activity to the parent compound, this compound. In contrast, analogues 6 and 7 showed significantly weaker or no activity at the tested concentrations. While the positive control, Doxorubicin, showed higher potency, the comparable activity of the natural product and its bio-engineered analogue highlights the potential of this sesterterpenoid scaffold for therapeutic development.

Chemical Structures

The core structure of this compound is a complex tetracyclic sesterterpenoid. The synthetic analogues (5, 6, and 7) are derivatives of a common precursor, Variecoladiene (4), and differ in their oxygenation patterns due to the action of different P450 enzymes.

(Note: Due to the limitations of this format, detailed 2D chemical structures are not displayed. Please refer to the primary publication by Yan et al. (2024) for complete structural diagrams.)

  • This compound (1): The natural product with a specific multi-oxygenated structure.

  • Analogue 5 (4a-hydroxyvariecoladiene): A hydroxylated form of the Variecoladiene precursor.

  • Analogue 6 & 7: Epoxidized stereoisomers of the Variecoladiene precursor at the C-23/C-24 position.

Mechanism of Action: Induction of Apoptosis

Sesterterpenoids are known to exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death, or apoptosis. While the specific signaling cascade for this compound has not been fully elucidated, the general pathway for terpenoid-induced apoptosis involves the activation of a cascade of enzymes called caspases. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the systematic dismantling of the cell.

Apoptosis_Pathway cluster_stimulus Anticancer Compound cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome This compound This compound or Analogue 5 Intrinsic Intrinsic Pathway (Mitochondrial Stress) This compound->Intrinsic induces Extrinsic Extrinsic Pathway (Death Receptors) This compound->Extrinsic induces Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Intrinsic->Initiator_Caspases activates Extrinsic->Initiator_Caspases activates Effector_Caspases Effector Caspases (e.g., Caspase-3) Initiator_Caspases->Effector_Caspases activates Apoptosis Apoptosis (Programmed Cell Death) Effector_Caspases->Apoptosis executes

Caption: General signaling pathway for terpenoid-induced apoptosis.

Experimental Protocols

Cytotoxicity Evaluation by MTT Assay

The following protocol provides a detailed methodology for assessing the cytotoxicity of this compound and its analogues, as is standard in the field.

MTT_Workflow MTT Assay Experimental Workflow start Start cell_seeding 1. Cell Seeding Plate cancer cells (e.g., HCT116) in 96-well plates and incubate for 24h. start->cell_seeding compound_treatment 2. Compound Treatment Treat cells with varying concentrations of this compound, analogues, and controls. cell_seeding->compound_treatment incubation_48h 3. Incubation Incubate cells for 48 hours at 37°C, 5% CO2. compound_treatment->incubation_48h mtt_addition 4. MTT Addition Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. incubation_48h->mtt_addition formazan_solubilization 5. Solubilization Remove medium, add DMSO to dissolve purple formazan (B1609692) crystals. mtt_addition->formazan_solubilization absorbance_reading 6. Data Acquisition Measure absorbance at 570 nm using a microplate reader. formazan_solubilization->absorbance_reading data_analysis 7. Data Analysis Calculate cell viability and determine IC50 values for each compound. absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Methodology:

  • Cell Culture: Human cancer cell lines (HCT116, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of approximately 5,000 to 10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Exposure: Stock solutions of this compound and its analogues are prepared in dimethyl sulfoxide (B87167) (DMSO). The compounds are serially diluted to various concentrations in the culture medium and added to the wells containing the cells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The treated plates are incubated for 48 hours under standard cell culture conditions.

  • MTT Reagent Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Crystal Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The comparative analysis of this compound and its synthetically derived analogues underscores the power of combining natural product discovery with synthetic biology. This compound and its analogue, 4a-hydroxyvariecoladiene (Analogue 5), both demonstrate significant cytotoxic effects against multiple cancer cell lines, establishing them as valuable lead compounds for further investigation. The inactivity of analogues 6 and 7 suggests that the specific oxygenation pattern on the sesterterpenoid scaffold is critical for its anticancer activity. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound to optimize its structure for improved efficacy and selectivity.

Statistical Validation of Variecolin's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of detailed experimental data required for a robust statistical validation of Variecolin's therapeutic potential against established anticancer agents. While initial studies have identified this compound as a promising fungal-derived sesterterpenoid with cytotoxic properties, publicly accessible data on its specific mechanisms of action, signaling pathway interactions, and direct comparative efficacy against drugs like doxorubicin (B1662922) are currently limited.

This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and presenting the available information in the requested format. Due to the aforementioned data limitations, some sections will present templates and examples of how such data, once available, should be structured and visualized.

Comparative Cytotoxicity Analysis

A fundamental aspect of validating a new therapeutic agent is to compare its cytotoxic effects against standard treatments across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. While no direct comparative studies between this compound and Doxorubicin were found, the following table provides a compilation of reported IC50 values for Doxorubicin in commonly used cancer cell lines. This table serves as a template for where this compound's IC50 data, once determined, would be placed for a direct comparison.

Table 1: Comparative IC50 Values of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeDoxorubicin IC50 (µM)This compound IC50 (µM)
MCF-7Breast Adenocarcinoma0.4 - 4[1][2][3]Data Not Available
HeLaCervical Cancer0.2 - 2.664[4][5][6]Data Not Available
A549Lung Carcinoma0.01783 - >20[7][8][9]Data Not Available

Note: The IC50 values for Doxorubicin can vary significantly depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the data, detailed experimental protocols are essential. The following is a generalized protocol for the MTT assay, a common method for determining cytotoxicity, based on information from various sources.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the cytotoxic effects of this compound and a comparative agent (e.g., Doxorubicin) on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (of known concentration)

  • Doxorubicin (of known concentration)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Signaling Pathway Analysis

Understanding the molecular mechanisms by which a therapeutic agent exerts its effects is crucial for drug development. This involves identifying the signaling pathways that are modulated by the compound. While the specific pathways affected by this compound are not yet elucidated in the available literature, we can hypothesize potential targets based on the mechanisms of other natural product-derived anticancer agents. Common pathways involved in cancer cell proliferation and survival include the MAPK/ERK and PI3K/Akt pathways.

The following diagrams illustrate these pathways and serve as a template for visualizing how this compound might interact with them once experimental data becomes available.

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival This compound This compound This compound->MEK Potential Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Inhibits Apoptosis Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->Akt Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

The initial identification of this compound as a compound with anticancer properties is a promising first step. However, to fully validate its therapeutic potential and to justify further development, a significant amount of further research is required. The scientific community is encouraged to undertake studies to:

  • Determine the IC50 values of this compound in a wide range of cancer cell lines.

  • Conduct direct comparative studies of this compound against standard-of-care chemotherapeutic agents like Doxorubicin.

  • Elucidate the specific molecular mechanisms of action of this compound, including its effects on key signaling pathways involved in cancer progression.

  • Perform in vivo studies to evaluate the efficacy and safety of this compound in animal models.

The generation of this crucial data will enable a comprehensive and statistically valid comparison of this compound's therapeutic potential, paving the way for its potential clinical application.

References

Safety Operating Guide

Navigating the Disposal of Variecolin: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Given the absence of a specific SDS, Variecolin should be treated as a potentially hazardous substance. All handling and disposal procedures must be conducted by trained personnel within a designated and properly ventilated area, such as a chemical fume hood.

Personal Protective Equipment (PPE):

The following table summarizes the recommended PPE when handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield should be worn to protect against splashes.
Skin Protection A chemically resistant lab coat, long pants, and closed-toe shoes are mandatory. Nitrile gloves are recommended.
Respiratory Protection In cases of potential aerosolization or handling of large quantities, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol for this compound

This protocol outlines a general procedure for the disposal of this compound. It is imperative to consult and adhere to your institution's specific hazardous waste management policies and local regulations.

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound, including contaminated labware (e.g., pipette tips, vials), gloves, and absorbent materials, must be considered hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

2. Waste Containment and Labeling:

  • Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and puncture-resistant container.

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed container. Avoid overfilling containers.

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. Storage of Waste:

  • Store waste containers in a designated, secure satellite accumulation area (SAA) or central accumulation area.

  • Ensure containers are kept closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with accurate information about the waste composition.

Experimental Protocols: Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

2. Don Appropriate PPE:

  • Before attempting to clean the spill, ensure you are wearing the proper personal protective equipment as outlined in the table above.

3. Absorb the Spill:

  • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

4. Clean the Area:

  • Decontaminate the affected area using a suitable solvent or cleaning agent, followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous waste.

5. Report the Incident:

  • Report the spill to your laboratory supervisor and the EHS department, documenting the details of the incident.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

VariecolinDisposal cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A This compound Waste Generation (Solid & Liquid) B Segregate from Other Chemical Waste A->B C Use Designated Leak-Proof Containers B->C D Label with 'Hazardous Waste' and Chemical Name C->D E Store in Secure Satellite Accumulation Area (SAA) D->E F Contact EHS for Waste Pickup E->F G Proper Disposal by Licensed Facility F->G

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these general best practices and your institution's specific guidelines, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Variecolin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Variecolin. Adherence to these guidelines is mandatory for all laboratory personnel to ensure a safe research environment and maintain compliance with regulatory standards.

This guide provides step-by-step instructions for researchers, scientists, and drug development professionals working with this compound, establishing a preferred resource for laboratory safety and chemical management.

Personal Protective Equipment (PPE) Requirements

All personnel must don the following PPE before entering any area where this compound is handled or stored. This equipment is designed to minimize exposure through inhalation, dermal contact, and ocular routes.

PPE ItemSpecificationRationale
Gloves Chemical-resistant, nitrile or neoprenePrevents skin contact and absorption.[1][2]
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes from splashes and aerosols.[1]
Lab Coat Full-length, cuffed sleevesProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when handling this compound powder or creating aerosols.
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.
Operational Protocol: Step-by-Step Handling of this compound

Follow these procedures meticulously to ensure safe handling during experimental use.

2.1. Preparation and Weighing (in a designated containment area):

  • Verify Emergency Equipment: Ensure an eyewash station and safety shower are accessible and operational.

  • Designated Area: All handling of this compound powder must occur within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[3][4]

  • Decontamination: Decontaminate the work surface with a suitable inactivation solution before and after handling.

  • Weighing: Use a tared, sealed container for weighing to minimize powder dispersal.

  • Solubilization: If dissolving in a solvent, add the solvent to the this compound powder slowly to avoid splashing.

2.2. Experimental Use:

  • Closed Systems: Whenever feasible, utilize closed-system transfer devices for moving this compound solutions to minimize the risk of spills and aerosol generation.[5]

  • Labeling: Clearly label all containers with "this compound," the concentration, date, and a hazard symbol.

  • Transport: When moving this compound within the facility, use a secondary, shatter-proof container.

Disposal Plan: Managing this compound Waste

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by the institution's environmental health and safety (EHS) office.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.

3.2. Decontamination of Reusable Equipment:

  • Initial Rinse: Rinse all glassware and equipment that came into contact with this compound with a suitable solvent to remove the bulk of the residue. Collect this rinse as hazardous liquid waste.

  • Soaking: Immerse the rinsed equipment in a validated decontamination solution for the prescribed contact time.

  • Final Wash: Wash with laboratory-grade detergent and rinse thoroughly with purified water.

Emergency Procedures

4.1. Spills:

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Alert your supervisor and the institutional EHS office.

  • Secure: Prevent entry into the spill area.

  • Cleanup: Only trained personnel with appropriate PPE should clean up spills using a designated spill kit.[4]

4.2. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

Variecolin_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal & Decontamination prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_weigh Weigh this compound prep_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_transfer Transfer to Reaction prep_dissolve->exp_transfer Proceed to Experiment exp_run Conduct Experiment exp_transfer->exp_run exp_sample Collect Samples exp_run->exp_sample disp_waste Segregate Waste exp_sample->disp_waste End of Experiment disp_decon Decontaminate Equipment disp_waste->disp_decon disp_remove Remove PPE disp_decon->disp_remove disp_wash Wash Hands disp_remove->disp_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.